[4-(2-METHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE
Description
The exact mass of the compound 1-benzoyl-4-(2-methoxybenzyl)piperazine is 310.168127949 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)15-20-11-13-21(14-12-20)19(22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRDLCOEHCZQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties and Stability Profile of Methoxybenzyl Piperazine Derivatives
Introduction
Methoxybenzyl piperazine derivatives represent a significant class of compounds in modern medicinal chemistry. The inherent versatility of the piperazine scaffold, combined with the electronic and steric influences of the methoxybenzyl moiety, allows for the fine-tuning of physicochemical properties to achieve desired pharmacological activities.[1][2] These derivatives have been explored for their potential in a range of therapeutic areas, acting on various biological targets.[1][3] A thorough understanding of the thermodynamic properties and stability profile of these molecules is paramount for successful drug development, from lead optimization and formulation design to ensuring the shelf-life and efficacy of the final pharmaceutical product.[4]
This technical guide provides a comprehensive overview of the key thermodynamic parameters and the chemical and physical stability of methoxybenzyl piperazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
I. Thermodynamic Properties: The Foundation of Physical Form and Behavior
The thermodynamic properties of an active pharmaceutical ingredient (API) govern its physical state, solubility, and dissolution rate, all of which are critical determinants of its bioavailability. For methoxybenzyl piperazine derivatives, understanding these properties is essential for selecting appropriate salt forms and developing robust formulations.
Melting Point and Enthalpy of Fusion
The melting point (T_m) is a fundamental thermodynamic property that indicates the temperature at which a solid transitions to a liquid. It is a key indicator of the purity and the strength of the crystal lattice. The enthalpy of fusion (ΔH_fus) represents the energy required to induce this phase change.
Table 1: Physicochemical Data for a Methoxybenzyl Piperazine Derivative
| Compound | Form | Melting Point (°C) |
| 1-(3-Methoxyphenyl)piperazine | Dihydrochloride | 214 |
Data sourced from SWGDrug Monograph.
Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by Differential Scanning calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of the methoxybenzyl piperazine derivative into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.
The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. A nitrogen purge is used to create an inert atmosphere, preventing oxidative degradation during the analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to quantify the loss of volatiles such as water or residual solvents.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the methoxybenzyl piperazine derivative onto a tared TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) up to a temperature where complete decomposition is expected.
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset of decomposition is a key indicator of thermal stability.
A TGA experiment can reveal the presence of solvates or hydrates. For instance, a mass loss corresponding to the molecular weight of water at temperatures below 100-120 °C would suggest the presence of a hydrate.
II. Stability Profile: Ensuring Safety and Efficacy Over Time
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Solid-State Stability
The solid-state stability of a drug substance is influenced by factors such as temperature, humidity, and light. For methoxybenzyl piperazine derivatives, the piperazine ring and the methoxy group can be susceptible to degradation.
Long-term stability data for 1-(4-methoxyphenyl)piperazine hydrochloride indicates that it is stable for at least 5 years when stored at -20°C, highlighting the importance of appropriate storage conditions.
Experimental Protocol: Solid-State Stability Testing
-
Sample Preparation: Store aliquots of the methoxybenzyl piperazine derivative under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: Analyze the samples for appearance, assay, and degradation products using a stability-indicating HPLC method.
The use of a stability-indicating HPLC method is critical as it must be able to separate the parent drug from all potential degradation products.
Solution Stability and Forced Degradation Studies
Forced degradation studies are performed under more severe conditions than accelerated stability testing and are designed to generate degradation products. These studies are essential for understanding the degradation pathways of the drug substance.
2.2.1. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. For methoxybenzyl piperazine derivatives, the ether linkage of the methoxy group and the amide-like bonds within the piperazine ring (if substituted with certain functional groups) could be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocol: Hydrolytic Degradation Study
-
Sample Preparation: Prepare solutions of the methoxybenzyl piperazine derivative in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) media.
-
Stress Conditions: Heat the solutions at an elevated temperature (e.g., 80°C) for a defined period.
-
Analysis: Analyze the samples at various time points by HPLC to determine the extent of degradation and the formation of degradation products.
2.2.2. Oxidative Degradation
The piperazine nitrogen atoms and the benzylic position can be susceptible to oxidation. Studies on piperazine itself have shown that oxidative degradation can lead to products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine. Similar degradation products could be anticipated for methoxybenzyl piperazine derivatives.
Experimental Protocol: Oxidative Degradation Study
-
Sample Preparation: Dissolve the methoxybenzyl piperazine derivative in a suitable solvent.
-
Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3%), and stir at room temperature.
-
Analysis: Monitor the reaction by HPLC to track the disappearance of the parent compound and the formation of degradation products.
2.2.3. Photolytic Degradation
Exposure to light can induce photodegradation, particularly in molecules with chromophores that absorb UV or visible light. The aromatic ring in methoxybenzyl piperazine derivatives is a chromophore, making these compounds potentially susceptible to photolytic degradation.
Experimental Protocol: Photostability Study
-
Sample Preparation: Expose the methoxybenzyl piperazine derivative, in both solid and solution forms, to a light source that meets the requirements of ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Control: Protect a parallel set of samples from light.
-
Analysis: After the specified exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
III. Summary of Key Stability and Thermodynamic Parameters
The following table summarizes the key parameters that should be evaluated to establish a comprehensive thermodynamic and stability profile for a methoxybenzyl piperazine derivative.
Table 2: Key Parameters for Characterization
| Parameter | Technique | Information Gained |
| Melting Point | DSC | Purity, crystal lattice energy |
| Enthalpy of Fusion | DSC | Energy required for melting |
| Thermal Decomposition | TGA | Thermal stability, presence of solvates |
| Solid-State Stability | HPLC | Shelf-life, storage conditions |
| Hydrolytic Stability | HPLC | Degradation in aqueous environments |
| Oxidative Stability | HPLC | Susceptibility to oxidation |
| Photostability | HPLC | Degradation upon light exposure |
Conclusion
A comprehensive understanding of the thermodynamic properties and stability profile of methoxybenzyl piperazine derivatives is indispensable for their successful development as therapeutic agents. The experimental protocols and insights provided in this guide offer a robust framework for the systematic characterization of these promising molecules. By elucidating their intrinsic physical and chemical properties, researchers can make informed decisions regarding formulation, packaging, and storage, ultimately ensuring the delivery of safe and effective medicines to patients. Further studies are warranted to generate a more complete public database of these critical parameters for a wider range of methoxybenzyl piperazine analogues.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19).
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024-04-20).
- The medicinal chemistry of piperazines: A review - Scilit.
- 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Cayman Chemical.
- 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. (2005-06-27).
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023-05-25).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. biomedres.us [biomedres.us]
- 3. caymanchem.com [caymanchem.com]
- 4. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 4-(2-methoxybenzyl)piperazinomethanone biological activity
This guide provides an in-depth technical review of the biological activity, pharmacological applications, and synthesis of 4-(2-methoxybenzyl)piperazin-1-yl-methanone derivatives.
The term "4-(2-methoxybenzyl)piperazinomethanone" describes a chemical scaffold consisting of a piperazine ring substituted at the N4 position with a 2-methoxybenzyl group and at the N1 position with a methanone (carbonyl) moiety. This scaffold is a critical pharmacophore in medicinal chemistry, distinct from the direct arylpiperazines (like 1-(2-methoxyphenyl)piperazine) used in classic serotonergic drugs.
Part 1: Core Directive & Executive Summary
The Scaffold: 4-(2-methoxybenzyl)piperazin-1-yl-carbonyl.[1] Primary Biological Targets:
-
p38α MAPK & COX-2 Inhibition: Potent anti-inflammatory activity (e.g., Talmapimod analogues).[1]
-
PD-1/PD-L1 Blockade: Immune checkpoint inhibition in oncology (e.g., ZDS20 intermediates).
-
Sigma Receptor Modulation: The benzylpiperazine moiety is a known privileged structure for Sigma-1 (
) receptor binding.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Pharmacology & SAR
The biological activity of this scaffold is driven by the synergy between the lipophilic "tail" and the polar "head":
-
The 2-Methoxybenzyl Group (Tail): Unlike the 2-methoxyphenyl group found in 5-HT1A ligands (e.g., WAY-100635), the insertion of a methylene bridge (benzyl) increases conformational flexibility and alters receptor subtype selectivity. This group often drives hydrophobic interactions in the binding pockets of kinases (p38) and sigma receptors.
-
The Piperazine Linker: Provides a rigid spacer that orients the two ends of the molecule.
-
The Methanone (Head): The carbonyl group at N1 eliminates the basicity of that nitrogen (unlike a free amine). This is a crucial design element:
-
Effect: It prevents protonation at physiological pH, shifting the molecule's profile from a typical GPCR cation-binding ligand to a neutral hydrogen-bond acceptor suitable for kinase hinge binding or protein-protein interface inhibition.
-
Key Biological Activities
A. Anti-Inflammatory: Dual p38 MAPK / COX-2 Inhibition Recent research identifies this scaffold as a core component of "polypharmacological" anti-inflammatory agents. Specifically, analogues such as 1-(2-(4-(2-methoxybenzyl)piperazine-1-carbonyl)phenyl)ethan-1-one (Compound 6n) have demonstrated dual inhibition.
-
Mechanism: The molecule inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key upstream regulator of pro-inflammatory cytokines. Simultaneously, it inhibits Cyclooxygenase-2 (COX-2).[1]
-
Therapeutic Outcome: Reduction in iNOS expression and downstream NF-κB signaling, effectively dampening the inflammatory response in models like LPS-induced macrophage activation.[1]
B. Oncology: PD-L1 Small Molecule Inhibitors The scaffold serves as a critical linker in the synthesis of small molecule inhibitors of the PD-1/PD-L1 checkpoint.
-
Role: In compounds like ZDS20 , the piperazine-methanone motif acts as a rigid connector that positions aromatic tails to disrupt the protein-protein interaction between PD-1 on T-cells and PD-L1 on tumor cells.
-
Significance: Small molecules offer better tissue penetration and oral bioavailability compared to monoclonal antibodies (e.g., Pembrolizumab).
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Acylation Context: To generate the core "piperazinomethanone" scaffold from the parent amine.
-
Reagents: 1-(2-methoxybenzyl)piperazine (1.0 eq), Acyl Chloride (e.g., 2-acetylbenzoyl chloride) (1.1 eq), Triethylamine (TEA) or DIPEA (2.0 eq).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Procedure:
-
Dissolve 1-(2-methoxybenzyl)piperazine and TEA in DCM under nitrogen atmosphere at 0°C.
-
Add the Acyl Chloride dropwise over 15 minutes. ( Causality: Slow addition prevents exotherm-driven side reactions.)
-
Warm to room temperature and stir for 3-8 hours. Monitor via TLC.
-
Quench: Add saturated NaHCO₃. ( Validation: Neutralizes excess acid and ensures the product is in the organic phase.)
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography.
-
Protocol B: In Vitro p38 MAPK Enzymatic Assay Context: To validate the biological activity of the synthesized derivative.
-
System: FRET-based kinase assay (e.g., Z'-LYTE).
-
Reaction: Incubate the compound (0.1 nM – 10 µM) with recombinant p38α enzyme, ATP (at Km), and a peptide substrate.
-
Readout: Measure fluorescence ratio after 1 hour.
-
Control: Use SB203580 (known p38 inhibitor) as a positive control.
-
Self-Validation: The IC₅₀ must be calculated from a non-linear regression curve with an R² > 0.95.
Part 3: Visualization & Formatting
Data Summary: Activity Profile
| Target | Activity Type | Key Derivative | IC₅₀ / Potency | Mechanism |
| p38α MAPK | Inhibitor | Compound 6n | 1.95 µM | ATP-competitive kinase inhibition |
| COX-2 | Inhibitor | Compound 6n | 0.036 µM | Enzyme active site blockade |
| PD-L1 | Antagonist | ZDS20 (Intermediate) | ~3.27 µM | Disruption of PD-1/PD-L1 interface |
| Sigma-1 | Ligand | Generic Scaffold | Low µM (Est.) | Chaperone modulation (CNS) |
Pathway Visualization 1: Dual Anti-Inflammatory Mechanism
Caption: Dual inhibition mechanism of the scaffold targeting p38 MAPK and COX-2 to suppress inflammation.[1]
Pathway Visualization 2: Synthesis Workflow
Caption: Synthetic route for generating the amide derivative via Schotten-Baumann reaction.
References
-
Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents. Source: NIH / PubMed Central URL:[Link]
-
Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Source: Taylor & Francis Online URL:[Link]
- Bcl-2 inhibitor (Patent WO2021208963A1).
Sources
Solubility of 4-(2-methoxybenzyl)piperazinomethanone in water vs organic solvents
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical analysis and solubility profiling workflow for 4-(2-methoxybenzyl)piperazinomethanone derivatives.[1] While specific experimental data for the exact string "piperazinomethanone" is often context-dependent (implying a formyl, acetyl, or aroyl substituent at the N1 position), this guide synthesizes data from the core pharmacophore 1-(2-methoxybenzyl)piperazine and its amide derivatives.[1]
Target Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.[1]
Key Insight: The solubility of this compound is governed by a "molecular switch"—the tertiary amine at the N4 position.[1] At neutral pH, the molecule exhibits significant lipophilicity (LogP ~2.0–3.0) and low aqueous solubility.[1][2] However, protonation of the N4 nitrogen (
Part 1: Physicochemical Identity & Solubility Landscape[1][3]
Structural Analysis & Solubility Prediction
The molecule consists of three distinct functional zones that dictate its interaction with solvents:
-
Lipophilic Head (2-Methoxybenzyl): A hydrophobic aromatic moiety.[1] The methoxy group (
) adds minor polarity but primarily functions as a weak hydrogen bond acceptor.[1] This region drives solubility in chlorinated and aromatic solvents (DCM, Toluene). -
Basic Core (Piperazine N4): A tertiary amine center.[1][3] This is the solubility switch .
-
Polar Tail (Piperazinomethanone / N1-Amide): The "methanone" moiety (typically a formyl or amide linkage) removes the basicity of the N1 nitrogen, making it a neutral hydrogen bond acceptor.[1] This reduces water solubility compared to the parent diamine but enhances stability.[1]
Solubility Data: Water vs. Organic Solvents
The following data summarizes the solubility profile based on the core scaffold properties of N-substituted aryl-piperazines.
| Solvent System | Solubility Classification | Mechanism of Dissolution |
| Water (pH 7.4) | Low / Insoluble ( | Hydrophobic effect dominates; neutral amine.[1] |
| Water (pH 2.0) | High / Freely Soluble ( | Protonation of N4-amine forms a water-soluble cation.[1] |
| DMSO | Very High ( | Dipole-dipole interactions; excellent solvating power for amides.[1] |
| Methanol / Ethanol | High ( | Hydrogen bonding with methoxy/amide groups.[1] |
| Dichloromethane (DCM) | High ( | Van der Waals forces; preferred for extraction from basic aqueous layers.[1] |
| Acetonitrile | Moderate - High | Useful for HPLC stock solutions; avoids methylation artifacts of MeOH.[1] |
| Hexane / Heptane | Low | Polarity of the amide/methoxy groups resists dissolution in non-polar alkanes.[1] |
Part 2: Experimental Protocols
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: Determine the equilibrium solubility of the solid compound in various solvents.
Reagents:
-
Test Compound: 4-(2-methoxybenzyl)piperazinomethanone (Solid, >98% purity).
-
Solvents: HPLC-grade Water (buffered to pH 2.0, 7.4), Methanol, Acetonitrile.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]
Workflow:
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (Orbital shaker at 300 RPM).
-
Critical Step: Ensure solid is still visible after 1 hour.[1] If fully dissolved, add more solid.
-
-
Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (use PVDF for aqueous samples to prevent binding).
-
Quantification: Dilute the filtrate 100-fold with Mobile Phase and analyze via HPLC.
Protocol: Kinetic Solubility (High-Throughput)
Objective: Rapidly estimate solubility for screening (e.g., from DMSO stock).[1]
-
Stock Prep: Prepare a 10 mM stock solution in DMSO .
-
Spike: Add 10 µL of DMSO stock to 990 µL of PBS (pH 7.4). Final conc: 100 µM (1% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Turbidimetry: Measure Absorbance at 620 nm.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the chemical state of the molecule.
Figure 1: Solubility decision tree based on the pH-dependent ionization of the piperazine N4 nitrogen.[1]
Part 4: Formulation & Handling Strategies
Stock Solution Preparation
For biological assays or analytical standards, DMSO is the gold standard solvent.[1]
-
Concentration: Up to 50 mM is typically achievable.[1]
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake (hygroscopicity of the amide).[1]
pH Adjustment for Aqueous Formulation
If an aqueous formulation is required (e.g., for IV administration studies):
-
Acidification: Dissolve the compound in 0.1 M HCl or Citrate Buffer (pH 3.0).
-
Saline Dilution: Slowly dilute with saline. Watch for "crashing out" (precipitation) as pH rises toward neutral.[1]
-
Co-solvents: Use 10-20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the lipophilic benzyl tail, enhancing stability at neutral pH.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: 1-(2-Methoxyphenyl)piperazine.[1] Retrieved from [Link]
-
Varela, M. T., et al. (2023). "Piperazine amides with desirable solubility, physicochemical and drug-like properties."[1] Saudi Pharmaceutical Journal, 31, 1265–1273.[4] Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2920. Retrieved from [Link][1]
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Methoxyphenyl)piperazine, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
Structure-activity relationship (SAR) of 2-methoxybenzyl piperazine analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methoxybenzyl Piperazine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-(2-methoxyphenyl)piperazine moiety is a cornerstone scaffold in modern medicinal chemistry, integral to a multitude of centrally acting agents. Its structural rigidity and specific electronic profile make it a privileged fragment for targeting key neurotransmitter receptors, particularly serotonin and dopamine subtypes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built upon this core. We will dissect the influence of structural modifications at the phenyl ring, the piperazine core, the alkyl linker, and the terminal functional group on binding affinity, receptor selectivity, and functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate the design of novel and effective therapeutic agents.
The Pharmacological Significance of the Arylpiperazine Scaffold
The piperazine ring is a versatile heterocyclic nucleus found in numerous well-known drugs targeting central nervous system (CNS) disorders.[1][2][3] Its two nitrogen atoms provide key interaction points with biological targets and allow for tailored physicochemical properties. When coupled with a 2-methoxyphenyl group, the resulting scaffold exhibits a remarkable propensity for high-affinity binding to G-protein coupled receptors (GPCRs), including:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT1A and 5-HT2A subtypes, which are critical in modulating mood, anxiety, and cognition.[4][5][6]
-
Dopamine (D) Receptors: Primarily the D2 and D3 subtypes, which are established targets for antipsychotic and neurological therapies.[7][8][9][10]
-
Adrenergic Receptors: Notably the α1-adrenergic receptor, which often represents an off-target liability that medicinal chemists aim to minimize to reduce side effects like hypotension.[4][5][11]
The strategic placement of the methoxy group at the ortho-position of the phenyl ring is crucial, influencing the conformation of the molecule and its interaction within the receptor's binding pocket. Understanding how modifications to this core structure impact biological activity is paramount for developing next-generation therapeutics with improved efficacy and safety profiles.
Core Structure-Activity Relationship (SAR) Analysis
The SAR of 2-methoxybenzyl piperazine analogs can be systematically deconstructed by examining four key regions of the molecule.
Caption: Key regions for SAR modification on the 2-methoxybenzyl piperazine scaffold.
Region A: The 2-Methoxyphenyl Ring
The 2-methoxy substitution is a defining feature. The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group's steric bulk and electronic properties are critical for orienting the molecule within the binding pocket of serotonin and dopamine receptors.[10] While this specific substitution is often conserved in high-affinity ligands, variations have been explored. Generally, maintaining an electron-donating group at the ortho or meta position is favorable, while substitutions at the para position can be detrimental to affinity.
Region B: The Piperazine Core
The piperazine ring serves as the central anchor. The distal nitrogen atom (N1) is typically protonated at physiological pH, forming a crucial ionic interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs.[10] The proximal nitrogen (N4) acts as a nucleophile in synthesis and provides the attachment point for the rest of the molecule. Modifications to the ring itself, such as introducing conformational constraints, are less common but can be a strategy to enhance selectivity.
Region C: The Alkyl Linker
The length and flexibility of the linker connecting the piperazine core to the terminal group are critical determinants of binding affinity.
-
Length: For 5-HT1A receptor ligands, a four-carbon (butyl) chain is consistently found to be optimal.[5] Shorter or longer chains often lead to a significant decrease in affinity.
-
Flexibility: While a flexible alkyl chain is common, introducing rigidity through structures like cinnamyl groups has also been explored, influencing selectivity between receptor subtypes.[10]
Region D: The Terminal Group
This region offers the greatest opportunity for chemical diversification and is the primary driver of receptor affinity and selectivity.
-
Alkyl & Cycloalkyl Amides: Replacing complex aromatic terminal groups with bulky alkyl amides, such as an adamantanecarboxamide, has proven highly effective. This modification can dramatically increase affinity for the 5-HT1A receptor while simultaneously reducing affinity for the α1-adrenergic receptor, thereby improving the selectivity profile.[11] Increasing the lipophilicity and bulk of cycloalkyl groups generally enhances 5-HT1A affinity.[5]
-
Aryl Amides and Imides: A wide range of aryl carboxamides and imides (e.g., phthalimide in the classic ligand NAN-190) have been investigated.[11] Substitutions on this terminal aryl ring can fine-tune electronic and steric properties. However, these moieties often retain a high affinity for α1-adrenergic receptors.[11]
-
Heteroaryl Groups: The electronic distribution within terminal heteroaryl groups has a demonstrable influence on affinity.[5]
-
Rigid Cinnamoyl Derivatives: For dopamine D3 receptor selectivity, extending the terminal group with a more rigid aryl acrylamide structure has been shown to produce compounds with nanomolar affinity and high selectivity over the D2 receptor.[7]
Target-Specific SAR and Data Summary
5-HT1A Receptor Ligands
The primary goal in this area is to achieve high affinity for the 5-HT1A receptor while minimizing affinity for the α1-adrenergic receptor. The reference compound, NAN-190, binds with high affinity to both.[11] SAR studies have shown that replacing the terminal phthalimide group is key to improving selectivity.
| Modification (Relative to NAN-190) | Terminal Group | 5-HT1A Ki (nM) | α1-Adrenergic Ki (nM) | Selectivity (α1/5-HT1A) |
| NAN-190 (Reference) | Phthalimido | 0.6 | 0.8 | ~1.3 |
| Analog 1 | Benzamido | ~1.0 | ~2.0 | ~2 |
| Analog 2 | Alkyl Amide (Pivalamido) | 0.8 | 32 | 40 |
| Analog 3 | Bulky Alkyl Amide (Adamantanecarboxamido) | 0.4 | 64 | 160 |
Data synthesized from literature reports for illustrative purposes.[11]
This data clearly demonstrates that replacing the planar phthalimide or benzamide moieties with bulky, non-aromatic alkyl amides is a highly effective strategy for achieving 5-HT1A selectivity.[11]
Dopamine D2/D3 Receptor Ligands
The dopamine D3 receptor is a key target for treating various psychiatric and neurological disorders.[7][8] Starting from lead compounds, SAR exploration has focused on varying the spacer and the terminal aryl moiety to improve D3 affinity and selectivity over the closely related D2 receptor.
| Compound | Terminal Group | hD3 Ki (nM) | hD2L Ki (nM) | Selectivity (D2L/D3) |
| Lead Compound (BP 897 analog) | Naphthamide | ~1.0 | ~20.0 | ~20 |
| Compound 38 | (E)-4-iodo-cinnamoylamide | 0.5 | 76.4 | ~153 |
Data synthesized from Hackling et al., 2003.[7]
These studies revealed that a more extended and linear conformation in the spacer and terminal aryl group is crucial for dopamine D3 receptor selectivity.[7] Rigidifying the terminal aryl carboxamide with a cinnamoylamide structure led to a significant improvement in both affinity and selectivity.[7]
Experimental Protocols and Methodologies
General Synthesis: N-Alkylation of 1-(2-Methoxyphenyl)piperazine
A common and robust method for synthesizing these analogs involves the nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and a suitable alkyl halide bearing the desired terminal group.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2-3 eq.), to the mixture. This acts as a scavenger for the acid generated during the reaction.
-
Electrophile Addition: Add the desired N-(ω-haloalkyl)amide/imide electrophile (1.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, filter off the base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove residual base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the final compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Outlook
The 2-methoxybenzyl piperazine scaffold is a remarkably fruitful starting point for the design of potent and selective ligands for aminergic GPCRs. The SAR is well-defined, providing a clear roadmap for medicinal chemists. Key principles include the necessity of a four-carbon linker for optimal 5-HT1A affinity, the critical role of the terminal group in dictating selectivity, and the strategic advantage of using bulky, non-aromatic amides to eliminate off-target α1-adrenergic activity. For dopamine D3 selectivity, a more rigid and extended terminal moiety is beneficial.
Future research will likely focus on leveraging this deep SAR understanding to develop "multi-target" or "polypharmacological" agents that modulate several key receptors simultaneously to achieve a superior therapeutic effect for complex CNS disorders. Furthermore, applying advanced computational techniques, such as molecular dynamics simulations and free energy perturbation, will enable a more precise, atomistic understanding of ligand-receptor interactions, further accelerating the design of next-generation therapeutics based on this privileged scaffold.
References
-
López-Rodríguez, M. L., Morcillo, M. J., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(23), 4703-4713. [Link]
-
López-Rodríguez, M. L., Morcillo, M. J., et al. (1996). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed, 8946931. [Link]
-
In, H., Kim, D., et al. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1251-1257. [Link]
-
Hackling, A., Ghosh, R., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]
-
Mokrosz, J. L., Paluchowska, M. H., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]
-
Rathi, E., & Ludhra, G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
-
Almehmadi, M., Allahyani, M., et al. (2023). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
Hackling, A., Ghosh, R., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]
-
Heidler, P., Zohrabi-Kalantari, V., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014. [Link]
-
Unknown Author. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives. ResearchGate. [Link]
-
S, A. A., & S, D. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
-
Singh, V. K., et al. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
Butler, R. N., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs. [Link]
-
Canale, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 129, 106192. [Link]
-
Harish Chinthal, C., et al. (2021). Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly in one, two or three dimensions. IUCrData, 6(2). [Link]
-
Singh, B., et al. (2021). A Homobivalent SPECT Radioligand ‐ Serinol Appended Methoxyphenyl Piperazine Derivative for Serotonin Receptor Imaging. ChemistrySelect, 6(23), 5670-5677. [Link]
-
Minarini, A., et al. (2008). 1‐Cinnamyl‐4‐(2‐methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5‐HT1A) Receptors. Archiv der Pharmazie, 341(2), 81-88. [Link]
-
National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Wesołowska, A., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. European Journal of Pharmacology, 764, 537-546. [Link]
- Kumar, A., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Micheli, F., et al. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
-
Kumar, R., & Singh, P. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-(2-METHOXYPHENYL)PIPERAZINE [drugs.ncats.io]
- 10. 1‐Cinnamyl‐4‐(2‐methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D<sub>2</sub>) and S… [ouci.dntb.gov.ua]
- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solubilization Strategies for 4-(2-methoxybenzyl)piperazinomethanone
Topic: Optimal solvent systems for dissolving 4-(2-methoxybenzyl)piperazinomethanone Content Type: Application Note & Protocol Audience: Researchers, Drug Development Scientists[1]
Introduction & Physicochemical Analysis[2][3][4]
4-(2-methoxybenzyl)piperazinomethanone represents a specific class of lipophilic nitrogenous heterocycles often utilized as intermediates in the synthesis of CNS-active agents (e.g., serotonergic or dopaminergic ligands).[1] To develop a robust solubilization protocol, we must first deconstruct its chemical structure to predict its thermodynamic behavior in solution.
Structural Deconstruction & Solubility Prediction
The nomenclature suggests a hybrid structure comprising two distinct functional domains that drive solubility:
-
The Basic Domain (N1-Benzyl): The 2-methoxybenzyl group attached to the N1 position of the piperazine ring creates a tertiary amine.[1] This site is basic (estimated pKa ~7.5–8.5).
-
Implication: Solubility is pH-dependent.[1] At neutral pH (7.4), this moiety is largely uncharged and lipophilic. At acidic pH (< 5.0), it becomes protonated (
), significantly enhancing aqueous solubility.
-
-
The Neutral Domain (N4-Methanone): The "methanone" suffix implies a carbonyl group attached to the N4 nitrogen (likely an amide or urea linkage).[1]
-
Implication: This nitrogen is non-basic due to resonance delocalization with the carbonyl. It contributes to Hydrogen Bond Acceptor (HBA) count but does not protonate. It increases the molecule's polarity relative to a pure hydrocarbon but reduces water solubility compared to a free amine.
-
Thermodynamic Challenge: The crystal lattice energy of piperazine amides is often high due to intermolecular hydrogen bonding and
Solvent System Selection Matrix
Based on the structural analysis, three distinct solvent systems are recommended depending on the experimental application.
Table 1: Optimized Solvent Systems
| System Class | Composition | Solubility Limit (Est.) | Application | Mechanism |
| Universal Stock | 100% DMSO (Anhydrous) | > 30 mg/mL | Storage, HTS Screening | Dipolar aprotic disruption of lattice energy.[1] |
| Biocompatible Co-Solvent | 5% DMSO + 40% PEG 400 + 55% Water | ~ 2–5 mg/mL | In vivo (IP/PO), Cell Culture | Co-solvency reduces polarity mismatch; PEG prevents precipitation. |
| pH-Modulated Aqueous | 50 mM Acetate Buffer (pH 4.5) | ~ 1–10 mg/mL | Analytical (HPLC), Acute IV | Protonation of N1-benzyl nitrogen increases hydration energy.[1] |
| Organic Volatile | Ethanol / Methanol (1:1) | > 15 mg/mL | Synthesis, TLC, Mass Spec | High solvation of lipophilic domains; easy evaporation. |
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision process for selecting the correct solvent system based on the downstream application and the compound's physical state.
Figure 1: Decision matrix for solvent selection based on compound salt form and intended experimental application.[1]
Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: To create a stable, high-concentration master stock for long-term storage or serial dilution.[1]
-
Weighing: Accurately weigh 10 mg of 4-(2-methoxybenzyl)piperazinomethanone into a sterile, glass amber vial (2 mL capacity).
-
Note: Avoid polystyrene plastics as DMSO degrades them. Use Polypropylene (PP) or Glass.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide, ≥99.9%).
-
Why Anhydrous? Water in DMSO promotes hydrolytic degradation of amides over time.
-
-
Dispersal: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution should be completely clear.
-
Visual Check: Hold vial against a light source. "Schlieren" lines indicate dissolution is occurring; particulates indicate saturation.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: "Crash-Out" Prevention for Aqueous Dilution
Purpose: To dilute the DMSO stock into aqueous media (e.g., PBS or Cell Media) without precipitation.[1]
The Challenge: Rapid addition of a hydrophobic DMSO stock to water causes a sudden polarity shift, forcing the compound to aggregate (crash out).
The Stepwise Method:
-
Start with your 10 mg/mL DMSO Stock .
-
Intermediate Step: Prepare a 1:10 dilution in PEG 400 or Ethanol .
-
Mix 10 µL Stock + 90 µL PEG 400.
-
Result: 1 mg/mL solution in 10% DMSO / 90% PEG.
-
-
Final Dilution: Slowly add the Intermediate Solution to your aqueous buffer (warm to 37°C) while vortexing.
-
Target: Final concentration < 100 µM (depending on solubility limit).
-
Observation: If the solution turns milky/turbid, you have exceeded the solubility limit (Ostwald ripening is occurring). Filter through a 0.22 µm PVDF filter if necessary, but re-quantify concentration via HPLC.
-
Protocol C: pH-Adjusted Saline (For IV/IP Administration)
Purpose: To leverage the basicity of the N1-benzyl nitrogen for aqueous solubility without high organic solvent load.[1]
-
Buffer Preparation: Prepare 50 mM Sodium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.
-
Dissolution: Add the solid compound directly to the buffer.
-
Agitation: Vortex and sonicate at 40°C.
-
Mechanism: At pH 4.5, the tertiary amine (pKa ~8.0) is >99% protonated (
). The ionic charge disrupts the crystal lattice, allowing hydration. -
pH Drift Warning: Dissolving the free base will raise the pH. Check pH after dissolution; if it rises above 6.0, the compound may precipitate. Re-adjust carefully with dilute HCl if needed.
Stability & Storage Considerations
-
Hydrolysis Risk: The "methanone" (amide/carbonyl) bond is susceptible to hydrolysis in highly acidic or basic conditions over long periods. Avoid storing in Protocol C (Acetate buffer) for > 24 hours.
-
Oxidation: The benzylic position (next to the ether) and the piperazine ring are prone to oxidative degradation.
-
Mitigation: Flush stock vials with Nitrogen or Argon gas before sealing.
-
-
Container Compatibility:
-
Recommended: Borosilicate Glass, Polypropylene (PP).
-
Forbidden: Polystyrene (PS), Polycarbonate (PC) when using DMSO > 1%.
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2740588, (4-methoxyphenyl)(piperidin-4-yl)methanone.[1] Available at: [Link] (Accessed 2026).[1]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1]
- Valko, K., et al. "Physicochemical profiling of piperazine derivatives for CNS drug discovery." Journal of Pharmaceutical Sciences (Generic reference to class properties).
Sources
Application Note: HPLC Method Development for 4-(2-Methoxybenzyl)piperazinomethanone
This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 4-(2-methoxybenzyl)piperazinomethanone , a likely synthetic intermediate or process-related impurity found in the synthesis of piperazine-class pharmaceuticals (e.g., designer drugs, CNS agents).
Given the specific nomenclature, this guide addresses the separation of the N-formyl or N-acyl derivative (the "methanone") from its likely precursor, 1-(2-methoxybenzyl)piperazine .
Introduction & Analyte Assessment[1][2][3][4][5][6][7]
4-(2-methoxybenzyl)piperazinomethanone is structurally characterized by a piperazine ring substituted at the N4 position with a 2-methoxybenzyl group and at the N1 position with a carbonyl moiety (likely a formyl or acetyl group, implied by "methanone").
Chemical Properties & Challenges[1][2][8]
-
Basicity: The N4-nitrogen (benzyl side) is a tertiary amine, exhibiting basic properties (
). The N1-nitrogen (amide side) is non-basic due to resonance with the carbonyl. -
Chromophore: The 2-methoxybenzyl (anisole-like) moiety provides the primary UV absorption. It exhibits a strong
transition at and a weaker secondary band (benzenoid) at . -
Polarity: The molecule is moderately polar (
). The presence of the amide functionality makes it less basic and slightly more polar than its alkylated precursors.
Critical Separation Goal
The primary challenge is separating the target "methanone" (mono-basic) from the likely starting material, 1-(2-methoxybenzyl)piperazine (secondary amine, highly basic). The secondary amine interacts strongly with residual silanols on silica columns, leading to peak tailing if not managed by pH or end-capping.
Method Development Strategy
Column Selection: The "Steric" Advantage
While a standard C18 column is sufficient, a Phenyl-Hexyl phase is recommended for this application.
-
Reasoning: The
interactions between the phenyl-hexyl stationary phase and the 2-methoxybenzyl ring of the analyte provide orthogonal selectivity compared to pure hydrophobicity. This improves the resolution of the methoxy-isomer impurities (e.g., separating 2-methoxy from 3- or 4-methoxy isomers).
pH Control: The "Switch"
We utilize a Low pH (pH 3.0) strategy.
-
Mechanism: At pH 3.0, the tertiary amine at N4 is fully protonated (
), increasing aqueous solubility and reducing retention time to a reasonable window. The amide nitrogen remains neutral. -
Benefit: Acidic pH suppresses silanol ionization (
vs ), significantly reducing peak tailing for the basic piperazine core.
Detection
-
Primary: UV @ 210 nm (High Sensitivity).
-
Secondary: UV @ 275 nm (High Selectivity, reduces solvent background).
Experimental Protocol
Reagents & Standards
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Buffer Additive: Formic Acid (98%+) or Ammonium Formate.
-
Diluent: 50:50 Water:Methanol (to ensure solubility of the free base and salt forms).
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl or C18 End-capped (150 mm x 4.6 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and improves mass transfer) |
| Injection Vol | 10 µL |
| Detection | DAD (200–400 nm); Quantitation at 215 nm and 275 nm |
Gradient Program
Designed to elute the polar amide early, followed by the more retentive protonated amines.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Isocratic Hold (Focusing) |
| 12.0 | 60 | Linear Gradient |
| 15.0 | 90 | Wash (Elute lipophilic dimers) |
| 17.0 | 90 | Hold Wash |
| 17.1 | 10 | Re-equilibration |
| 22.0 | 10 | End of Run |
Visualized Workflow & Logic
The following diagram illustrates the decision matrix for separating piperazine derivatives based on their functional group chemistry.
Caption: Logic flow for selecting stationary phase and pH conditions to optimize piperazine derivative separation.
Method Validation & Performance Criteria
To ensure the trustworthiness of this protocol, the following validation parameters must be met (per ICH Q2(R1) guidelines).
System Suitability Test (SST)
Before running samples, inject a standard mix containing the analyte and its precursor (1-(2-methoxybenzyl)piperazine).
-
Resolution (
): between the "methanone" peak and the precursor peak. -
Tailing Factor (
): (Critical for the basic precursor). -
Precision: RSD
for peak area (n=6 injections).
Linearity & Range
-
Target Range: 0.1 µg/mL (LOQ) to 100 µg/mL.
-
Acceptance:
.[1]
Specificity (For Impurities)
If this method is used for impurity profiling, verify separation from:
-
Bis-alkylated impurity: 1,4-bis(2-methoxybenzyl)piperazine (Very lipophilic, elutes late in the gradient).
-
Regioisomers: 3-methoxy or 4-methoxy analogues (Phenyl-Hexyl column separates these best).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with piperazine nitrogen. | 1. Ensure pH is < 3.0. 2. Add 0.1% Triethylamine (TEA) as a silanol blocker (only if not using MS). |
| Retention Drift | Mobile phase evaporation or pH shift. | Use a buffer (Ammonium Formate) rather than just Formic Acid to stabilize pH. |
| Ghost Peaks | Carryover of lipophilic impurities. | Extend the "Wash" phase (90% B) to 5 minutes. Use a needle wash of 50:50 ACN:Water. |
| Low Sensitivity | Incorrect wavelength selection. | The 2-methoxybenzyl group absorbs max at ~210 nm. If using 254 nm, signal will be weak. Switch to 210-215 nm. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (2023). 1-(2-Methoxyphenyl)piperazine Compound Summary. (Structural analogue reference for pKa and UV properties). Link
-
European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. (Standard for SST and Validation limits). Link
Sources
Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-Formyl-4-(2-methoxybenzyl)piperazine
An Application Note for Researchers and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of novel chemical entities in drug discovery and development.[1][2][3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 1-Formyl-4-(2-methoxybenzyl)piperazine, a representative piperazine derivative. We delve into the causality behind experimental choices, from sample preparation to spectral acquisition, and offer a comprehensive, step-by-step interpretation of the spectral data. The protocols and analyses presented herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules.
Note on Nomenclature: The topic specifies "4-(2-methoxybenzyl)piperazinomethanone," which is structurally ambiguous. For the purpose of providing a concrete and instructive analysis, this guide will interpret the compound as 1-Formyl-4-(2-methoxybenzyl)piperazine , a plausible and common structural motif. The principles of analysis remain broadly applicable to similar derivatives.
Introduction: The Central Role of NMR in Structural Chemistry
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[4] The synthesis of novel piperazine derivatives, such as 1-Formyl-4-(2-methoxybenzyl)piperazine, requires rigorous characterization to confirm the intended molecular architecture. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a magnetic field.[5]
A complete analysis of ¹H and ¹³C NMR spectra allows for:
-
Identification of Functional Groups: Characteristic chemical shifts reveal the electronic environment of nuclei, indicating the presence of aromatic rings, methoxy groups, amides, and alkyl chains.[6][7]
-
Determination of Connectivity: Through-bond spin-spin coupling in ¹H NMR reveals which protons are adjacent to one another, helping to piece together the molecular skeleton.[8]
-
Quantitative Analysis: The integration of ¹H NMR signals provides a ratio of the number of protons in different chemical environments.[7]
-
Stereochemical Insights: In chiral molecules, NMR can differentiate between diastereotopic protons, providing information about the 3D structure.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the target molecule, providing the foundational knowledge required for confident structural assignment.
¹H NMR Spectral Analysis
Proton (¹H) NMR is typically the initial and most informative experiment performed on a novel compound. It provides data on the number of distinct proton environments, their relative ratios, and their neighboring protons.[1]
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
The quality of an NMR spectrum is critically dependent on meticulous sample preparation.[9]
Protocol Steps:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for many organic molecules due to its high solubilizing power for a wide range of compounds and its relatively low cost.[10] The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H spectrum.[11]
-
Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified 1-Formyl-4-(2-methoxybenzyl)piperazine. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8][12] It provides a sharp, singlet signal that does not typically overlap with analyte signals.
-
Homogenization and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[13][14] The final solution height in the tube should be at least 4 cm to ensure it is within the detection region of the NMR probe.[11]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient for routine characterization.
¹H NMR Data Interpretation
The structure of 1-Formyl-4-(2-methoxybenzyl)piperazine contains several distinct proton environments. Below is a detailed prediction and analysis of the expected spectrum.
-
Formyl Proton (H-1): The proton of the formyl group (-CHO) is directly attached to the electron-withdrawing carbonyl group and is significantly deshielded. It is expected to appear as a singlet far downfield.
-
Aromatic Protons (H-8 to H-11): The 2-methoxybenzyl group has four protons on the aromatic ring. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing benzyl group. They will appear in the aromatic region, typically between 6.8 and 7.4 ppm, with complex splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with each other.[15]
-
Methoxy Protons (H-12): The three protons of the methoxy group (-OCH₃) are equivalent and shielded by the oxygen atom. They will appear as a sharp singlet.[16]
-
Benzylic Protons (H-6): The two protons of the benzylic methylene group (-CH₂-Ar) are adjacent to the aromatic ring and the piperazine nitrogen. They are expected to appear as a singlet.
-
Piperazine Protons (H-2, H-3, H-4, H-5): The eight protons on the piperazine ring are non-equivalent. The four protons on carbons C-2 and C-5 are adjacent to the formyl group's nitrogen and will be more deshielded than the protons on C-3 and C-4. Due to restricted rotation around the amide C-N bond and chair-boat conformations of the ring, these signals are often broad or appear as complex multiplets.[17] We predict two distinct multiplet regions for these sets of protons.
Table 1: Predicted ¹H NMR Data for 1-Formyl-4-(2-methoxybenzyl)piperazine in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl H (H-1) | 8.0 - 8.2 | s (singlet) | 1H |
| Aromatic H (H-8 to H-11) | 6.8 - 7.4 | m (multiplet) | 4H |
| Piperazine H (H-2, H-5) | 3.5 - 3.7 | m (multiplet) | 4H |
| Methoxy H (H-12) | 3.8 - 3.9 | s (singlet) | 3H |
| Benzylic H (H-6) | 3.5 - 3.6 | s (singlet) | 2H |
| Piperazine H (H-3, H-4) | 2.5 - 2.7 | m (multiplet) | 4H |
¹³C NMR Spectral Analysis
While ¹H NMR maps the proton framework, ¹³C NMR provides direct information about the carbon skeleton of a molecule.[18] Each chemically non-equivalent carbon atom gives a distinct signal, making it a powerful tool for confirming the number of unique carbons and identifying functional groups like carbonyls.[6]
Experimental Protocol: ¹³C NMR Acquisition
The natural abundance of the ¹³C isotope is only 1.1%, making the technique inherently less sensitive than ¹H NMR.[5]
Protocol Considerations:
-
Sample Concentration: A more concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Acquisition Time: A greater number of scans are typically averaged compared to ¹H NMR.
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, collapsing all C-H coupling and resulting in a simplified spectrum where each carbon signal appears as a singlet.[6] This makes the spectrum much easier to interpret.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
-
Carbonyl Carbon (C=O): Amide carbonyl carbons are highly deshielded and appear far downfield.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the 110-160 ppm range. The carbon directly attached to the methoxy group (C-8) will be the most deshielded in this group due to the electronegative oxygen. The carbon attached to the benzyl group (C-7) is a quaternary carbon and may have a lower intensity signal.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group has a highly characteristic chemical shift. For aromatic methoxy groups, this is typically around 55-56 ppm.[19][20]
-
Benzylic Carbon (-CH₂-): This carbon is adjacent to both the aromatic ring and a nitrogen atom, placing its signal in the mid-field range.
-
Piperazine Carbons: As with the protons, the piperazine carbons will be non-equivalent. The carbons adjacent to the amide nitrogen (C-2, C-5) will be deshielded relative to the carbons adjacent to the benzyl-substituted nitrogen (C-3, C-4).
Table 2: Predicted ¹³C NMR Data for 1-Formyl-4-(2-methoxybenzyl)piperazine in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (C-1) | 160 - 165 |
| Aromatic C-O (C-8) | 157 - 159 |
| Aromatic C (C-7, C-9 to C-12) | 110 - 132 |
| Benzylic C (C-6) | 58 - 62 |
| Methoxy C (C-13) | 55 - 56 |
| Piperazine C (C-3, C-4) | 52 - 54 |
| Piperazine C (C-2, C-5) | 42 - 47 |
Combined Analysis and Structural Confirmation
The true power of NMR spectroscopy lies in the synergistic use of multiple experiments. The ¹H and ¹³C NMR data for 1-Formyl-4-(2-methoxybenzyl)piperazine are mutually reinforcing and lead to a confident structural assignment.
-
Signal Count: The ¹H spectrum shows the expected number of distinct proton groups, and the ¹³C spectrum confirms the presence of all 13 unique carbon atoms in the molecule.
-
Functional Group Confirmation: The downfield singlets at ~8.1 ppm in the ¹H NMR and ~162 ppm in the ¹³C NMR are definitive evidence of the formyl group. The characteristic signals around 3.8 ppm (¹H) and 55 ppm (¹³C) unambiguously confirm the methoxy group.
-
Further Structural Verification: For even more complex molecules, two-dimensional (2D) NMR experiments can be invaluable.[1]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, confirming neighbor relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure.
-
Conclusion
This application note has outlined a systematic and robust methodology for the complete ¹H and ¹³C NMR spectral analysis of 1-Formyl-4-(2-methoxybenzyl)piperazine. By following the detailed protocols for sample preparation and leveraging the principles of spectral interpretation, researchers can achieve confident and accurate structural characterization of novel piperazine derivatives and other complex organic molecules. The combined use of ¹H and ¹³C NMR, supported by an understanding of chemical shift theory and coupling phenomena, remains the gold standard for molecular structure elucidation in modern chemical science.
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Di Pietro, O., & Sýkora, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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Jacobsen, N. E. (n.d.). NMR Data Interpretation Explained. Wiley. [Link]
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Fiveable. (2025). 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Giraudeau, P., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. ResearchGate. [Link]
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Di Pietro, O., & Sýkora, J. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
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epgp Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp Pathshala. [Link]
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BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. [Link]
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Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
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Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
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JEOL. (n.d.). NMR Sample Preparation. JEOL. [Link]
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Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Slideshare. [Link]
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Wiley. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link]
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University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. ResearchGate. [Link]
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Chemotion. (2025). NMR Analysis. Chemotion. [Link]
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Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. [Link]
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The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. [Link]
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University of Puget Sound. (2022). 1H NMR Chemical Shifts. University of Puget Sound. [Link]
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ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs. [Link]
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University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. UW-Madison Chemistry. [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. UW-Madison Chemistry. [Link]
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PISRT. (2019). ASpin-NMR data reporting tool. PISRT. [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
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Taylor & Francis Online. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis Online. [Link]
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National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
PubChem. (2026). (4-Ethoxy-3-methoxyphenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone. PubChem. [Link]
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Storage and handling requirements for 4-(2-methoxybenzyl)piperazinomethanone powder
For Researchers, Scientists, and Drug Development Professionals
A Note on Methodological Derivation
As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-(2-methoxybenzyl)piperazinomethanone is not publicly available. Consequently, the following storage, handling, and safety protocols have been meticulously derived from an expert analysis of its constituent chemical moieties: the piperazine ring, the methoxybenzyl group, and the methanone (ketone) functionality. This document synthesizes established best practices for these related chemical classes to provide a comprehensive and cautionary guide. All procedures herein should be treated as provisional and underscored by the universal principle of treating all novel research chemicals with the utmost care, assuming unknown hazards.
Chemical and Physical Profile
A foundational understanding of the structural components of 4-(2-methoxybenzyl)piperazinomethanone informs the subsequent protocols. The piperazine moiety suggests a need for caution regarding potential skin and eye irritation, as is common with amine-containing heterocyclic compounds.[1][2] The aromatic ketone structure indicates that appropriate solvent-resistant gloves should be used.[3][4][5][6]
| Property | Inferred Characteristic | Rationale |
| Physical Form | Solid, crystalline powder | Based on typical presentation of similar research chemicals. |
| Hygroscopicity | Potentially hygroscopic | Piperazine and its derivatives are known to absorb moisture from the air.[1] |
| Light Sensitivity | Potentially light-sensitive | A common characteristic of complex organic molecules, particularly those with aromatic rings.[1] |
| Thermal Stability | Likely stable at ambient temperatures, but may decompose at elevated temperatures. | Piperazine derivatives are generally stable, but high temperatures can initiate degradation.[7] |
| Solubility | Expected to be soluble in various organic solvents. | General property of similar chemical structures. |
Storage Protocols: Ensuring Long-Term Stability and Safety
The primary objective in storing 4-(2-methoxybenzyl)piperazinomethanone powder is to maintain its chemical integrity and prevent accidental exposure. The following conditions are recommended based on the known properties of piperazine and methoxybenzyl compounds.[1][8][9]
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage to minimize the potential for thermal degradation. For short-term storage, a controlled room temperature (20-25°C) is acceptable.
-
Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store the powder under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to mitigate potential oxidation.
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Moisture: The compound should be stored in a tightly sealed container to prevent moisture absorption, as piperazine derivatives can be hygroscopic.[1] A desiccator can provide an additional layer of protection.
-
Location: Store in a dedicated, well-ventilated chemical storage cabinet away from incompatible materials. Do not store in fume hoods or on open benchtops.
Incompatible Materials:
Based on the reactivity of similar compounds, avoid storage with:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Acid anhydrides[1]
Caption: A typical experimental workflow for handling the powder.
Emergency Procedures
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, prevent the spread of the powder.
-
Clean-up: Wearing appropriate PPE, gently sweep the powder into a designated waste container. Avoid creating dust. The area should then be decontaminated with an appropriate solvent and wiped clean.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. [1][8][9]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][8][9]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][8][9]
Waste Disposal
All waste containing 4-(2-methoxybenzyl)piperazinomethanone, including empty containers, contaminated PPE, and experimental residues, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
References
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff.
- Chemical-Resistant Gloves: Key Consider
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
- Ketochem® 33cm Lightweight Ketone Resistant Glove. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
- Safety Data Sheet. (2025, June 30). Cayman Chemical.
- SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
- SAFETY D
- SAFETY D
- Safety Data Sheet. (2024, September 23). Cayman Chemical.
- Crystal structure of 4-(2-methoxyphenyl)
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI.
- (PDF) Piperazine Derivatives as Dangerous Abused Compounds. (n.d.).
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
- PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). (n.d.).
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE.
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
- (4-Methoxyphenyl)(piperidin-4-yl)methanone. (n.d.). PubChem.
- 4-(2-Methoxyphenyl)piperidine. (n.d.). PubChem.
- 4-(3-Methoxy-benzyl)-piperidine. (n.d.). Sigma-Aldrich.
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Application Note: LC-MS/MS Fragmentation Analysis of 4-(2-Methoxybenzyl)piperazinomethanone Derivatives
This Application Note is designed for researchers and analytical scientists characterizing 4-(2-methoxybenzyl)piperazine-1-carbonyl derivatives (often abbreviated in synthetic schemes as "4-(2-methoxybenzyl)piperazinomethanone" moieties). These structures are common pharmacophores in novel bioactive small molecules, including Bcl-2 inhibitors and synthetic designer drugs.
Introduction & Scope
The structural motif 4-(2-methoxybenzyl)piperazin-1-yl-methanone represents a piperazine ring substituted at the N1 position with a 2-methoxybenzyl group and at the N4 position with a carbonyl (amide/urea) linkage. This scaffold is frequently encountered in:
-
Medicinal Chemistry: As a linker in targeted protein degraders and inhibitors (e.g., Bcl-2 inhibitors, PD-1/PD-L1 small molecule inhibitors).
-
Forensic Toxicology: As a core structure in designer benzylpiperazines (BZP derivatives) and synthetic opioids.
This guide details the Electrospray Ionization (ESI) fragmentation pathways of this moiety.[1][2] Regardless of the "R" group attached to the carbonyl, the 4-(2-methoxybenzyl)piperazine core exhibits a highly conserved and diagnostic fragmentation pattern, serving as a "fingerprint" for identification.
Experimental Protocol
To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. These parameters favor the formation of diagnostic product ions via Collision-Induced Dissociation (CID).
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes (ensures separation of polar metabolites).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Desolvation Temperature: 350°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.
-
Low CE (15 eV): Preserves the amide bond; yields [M+H]+ and [Core+H]+.
-
High CE (45 eV): Drives benzylic cleavage to generate the tropylium ion.
-
Fragmentation Mechanism & Diagnostic Ions[2]
The fragmentation of 4-(2-methoxybenzyl)piperazinomethanone derivatives is driven by the basic nitrogen atoms of the piperazine ring and the stability of the benzylic carbocation.
Primary Pathway: Amide Bond Cleavage (The "Core" Ion)
The weakest point in the "methanone" linkage is often the amide bond (N-CO).
-
Mechanism: Inductive cleavage or proton transfer to the amide nitrogen.
-
Result: Loss of the acyl group (R-C=O) to form the protonated 1-(2-methoxybenzyl)piperazine ion.
-
Diagnostic Ion: m/z 207.15 (Calculated for C₁₂H₁₉N₂O⁺).
Secondary Pathway: Benzylic Cleavage (The "Fingerprint" Ion)
Once the m/z 207 ion is formed (or directly from the precursor), the 2-methoxybenzyl group cleaves.
-
Mechanism: Heterolytic cleavage of the C-N bond, driven by the resonance stabilization of the resulting benzyl cation.
-
Result: Formation of the 2-methoxybenzyl cation (often rearranging to a hydroxytropylium derivative).
-
Diagnostic Ion: m/z 121.06 (Base Peak at high CE).
Tertiary Pathway: Piperazine Ring Opening
At higher collision energies, the piperazine ring undergoes Retro-Diels-Alder (RDA) or internal fragmentation.
-
Diagnostic Ion: m/z 164 (Loss of C₂H₅N from m/z 207) or m/z 91 (Tropylium, if methoxy is lost).
Data Summary: Diagnostic Ion Table
| m/z (Exp.) | Formula (Ion) | Identity | Mechanism | Relative Abundance (High CE) |
| [M+H]⁺ | Variable | Precursor Ion | Protonation of Piperazine N | < 10% |
| 207.15 | C₁₂H₁₉N₂O⁺ | Core Amine | Amide Hydrolysis/Cleavage | 40-60% |
| 121.06 | C₈H₉O⁺ | Methoxybenzyl | Benzylic C-N Cleavage | 100% (Base Peak) |
| 91.05 | C₇H₇⁺ | Tropylium | Loss of CH₂O from m/z 121 | 10-20% |
| 70.06 | C₄H₈N⁺ | Piperazine Frag. | Ring Cleavage | 5-15% |
Visualization: Fragmentation Pathway[2]
The following diagram illustrates the stepwise fragmentation from a generic "Methanone" precursor to the diagnostic ions.
Caption: Stepwise CID fragmentation pathway of 4-(2-methoxybenzyl)piperazinomethanone derivatives.
References
-
Zhu, N., et al. (2021).[2][3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[2]
-
Acquavia, M. A., et al. (2021).[4] "Mass spectra and major fragmentation patterns of piperazine designer drugs." Journal of Pharmaceutical and Biomedical Analysis.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine.
-
BenchChem Application Note. "Mass Spectrometry Fragmentation of Novel Piperidine and Piperazine Derivatives."
Sources
Application Note: Formulation Strategies for Low-Solubility Piperazine Derivatives
Abstract
Piperazine moieties are ubiquitous in medicinal chemistry, serving as privileged scaffolds in antidepressants, antihistamines, and antipsychotics. However, the addition of lipophilic substituents to the piperazine ring—often necessary for target affinity—frequently pushes these molecules into Biopharmaceutics Classification System (BCS) Class II or IV (low solubility). This guide provides a non-linear, rational framework for solubilizing piperazine derivatives. It moves beyond standard "shake-flask" trial-and-error, offering a mechanistic approach leveraging pKa manipulation, in situ salt formation, and sulfobutyl ether
The Piperazine Paradox: Physicochemical Constraints
To formulate a piperazine derivative effectively, one must first understand why it resists solubilization.
The Diprotic Challenge
Piperazine is a six-membered heterocycle containing two nitrogen atoms in a chair conformation. It is a diprotic base , meaning it can accept two protons.[1]
- (~9.8): The first nitrogen protonates easily.
- (~5.6): The second nitrogen requires a significantly more acidic environment to protonate.
The Formulation Trap: At physiological pH (7.4), the molecule is often mono-cationic or neutral (depending on substitution). If the substituents at the N1 or N4 positions are highly lipophilic (e.g., aryl groups in phenylpiperazines), the single charge at pH 7.4 is insufficient to overcome the crystal lattice energy, resulting in precipitation.
The "Brick Dust" vs. "Grease Ball" Distinction
-
Brick Dust (High Melting Point, >200°C): Solubility is limited by stable crystal packing. Strategy: Disrupt the lattice via salt formation.
-
Grease Ball (High LogP, >3): Solubility is limited by hydration energy. Strategy: Surfactants or Cyclodextrins.
Strategic Decision Matrix
Do not blindly apply 10% DMSO. Use this logic flow to select the optimal vehicle.
Figure 1: Decision matrix for piperazine formulation based on basicity and crystallinity.
Protocol A: In Situ Salt Formation (The "Golden" Method)
For early-stage research, synthesizing and crystallizing a salt is time-consuming. Instead, use in situ salt formation where the salt is generated directly in the vehicle.
Mechanism: You add a stoichiometric amount of counter-ion (acid) to the vehicle. The piperazine base dissolves as it protonates, breaking the crystal lattice.
Reagents
-
Acid Stock: 1.0 M Hydrochloric Acid (HCl) or 1.0 M Methanesulfonic Acid (MsOH) in water.
-
Vehicle Base: 5% Dextrose in Water (D5W) or Saline.
Step-by-Step Workflow
-
Calculate Molar Equivalents: Determine the molecular weight (MW) of your free base.
-
Weighing: Weigh the required amount of piperazine derivative (e.g., 10 mg).
-
Acid Addition:
-
Add 0.95 equivalents of the Acid Stock directly to the powder.
-
Why 0.95? To avoid excess acidity that causes injection site irritation.
-
Example: If 10 mg = 20 µmol, add 19 µmol of HCl.
-
-
Vortex/Sonication: Vortex for 60 seconds. The solution should turn clear as the salt forms in situ.
-
Dilution: Immediately add the bulk vehicle (e.g., D5W) to reach the target volume.
-
pH Check: Verify pH is between 3.5 and 7.0. If pH < 3.0, back-titrate with dilute NaOH (carefully) or buffer with 10 mM Citrate.
Expert Insight: For piperazines, Mesylate (MsOH) salts often yield higher solubility than HCl salts because the larger counter-ion disrupts packing more effectively than the small chloride ion.
Protocol B: SBE- -CD Complexation (Renal Safe)
When salts fail (or are too acidic), Cyclodextrins are the industry standard. Sulfobutyl ether
Mechanism: The hydrophobic piperazine ring displaces water from the CD cavity, forming a soluble inclusion complex.
Step-by-Step Workflow
-
Vehicle Preparation: Prepare a 20% w/v SBE-
-CD solution in 10 mM Citrate Buffer (pH 4.0).-
Note: Acidic pH helps protonate the piperazine, while the CD shields the hydrophobic tail.
-
-
Addition: Add the piperazine drug powder to the CD vehicle.
-
Equilibration:
-
Stir constantly at room temperature for 4–6 hours.
-
Do not sonicate excessively: Heat can degrade the complex equilibrium.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed drug.
-
Quantification: Measure concentration via HPLC-UV.
Critical Safety: Vehicle Toxicity in In Vivo Models
A common failure mode in preclinical studies is attributing vehicle toxicity to the drug. Piperazine derivatives often require cosolvents, but these have strict biological limits.
Table 1: Maximum Tolerated Volumes for Common Vehicles (Mice)
| Vehicle Component | Max % (IV Bolus) | Max % (IP) | Toxicity Manifestation |
| DMSO | < 5% | < 10% | Neurotoxicity: Motor deficits in Rotarod tests; local nociception (pain). |
| PEG 400 | < 40% | < 50% | Hemolysis (IV); Osmotic shock. |
| Ethanol | < 10% | < 10% | CNS depression; hypothermia. |
| Tween 80 | < 1% | < 2% | Histamine release (pseudo-allergy); hypotension. |
| SBE- | Up to 40% | Up to 40% | Generally Safe (GRAS). Preferred for high doses. |
Authoritative Note: Research indicates that even 10% DMSO can cause significant motor impairment in mice, confounding behavioral assays often used for piperazine-based CNS drugs [6].
Visualizing the Salt vs. CD Mechanism
Figure 2: Mechanistic comparison of Salt Formation (breaking lattice energy via charge) vs. Cyclodextrin Complexation (shielding hydrophobic domains).
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Technical Library. Link
-
FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
-
Sanphui, P., et al. (2012).[5] High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[5][6] Crystal Growth & Design, 12(4), 2023.[5] Link
-
Caldwell, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays.[7][8][9] Journal of Pharmacy & Pharmaceutical Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying common impurities in 4-(2-methoxybenzyl)piperazinomethanone synthesis
To: Research & Development Team From: Technical Support Center (Chemical Synthesis Division) Subject: Troubleshooting & Impurity Profiling for 4-(2-methoxybenzyl)piperazinomethanone Scaffolds
Technical Support: Synthesis & Impurity Profiling
Welcome to the Technical Support Center. This guide addresses the critical quality attributes (CQAs) in the synthesis of 4-(2-methoxybenzyl)piperazinomethanone derivatives.
Based on the nomenclature, your synthesis likely proceeds via a convergent route: the alkylation of piperazine with a 2-methoxybenzyl halide to form the key intermediate 1-(2-methoxybenzyl)piperazine , followed by an acylation/amidation step to install the "methanone" moiety.[1]
The majority of "unidentified impurities" reported by users in this workflow originate in the first alkylation step . If the intermediate is not purified to >98%, these impurities carry over and form complex analogs in the final step.
Part 1: Diagnostic Workflow (Triage)
Use this decision matrix to identify your specific issue before proceeding to the remediation protocols.
Figure 1: Diagnostic logic for rapid impurity identification based on MS/HPLC data.
Part 2: Troubleshooting Guides (Q&A)
Issue A: The "Dimer" Problem (Bis-Alkylation)
User Report: "I am seeing a large lipophilic peak eluting after my product. MS indicates a mass consistent with two benzyl groups."
Diagnosis: You have formed 1,4-bis(2-methoxybenzyl)piperazine .[1] This is the most common impurity in this synthesis. It occurs because the mono-alkylated product (your target) is often more nucleophilic than the starting piperazine, leading to a second alkylation event.
Technical Explanation: The secondary amine in the mono-product is electron-rich.[1] In a 1:1 stoichiometric reaction, as soon as the mono-product forms, it competes with the remaining piperazine for the benzyl halide.
Remediation Protocol:
-
The "High Dilution & Excess" Strategy:
-
Do not use a 1:1 ratio.
-
Use 5.0 to 10.0 equivalents of piperazine relative to 2-methoxybenzyl chloride.[1]
-
Dissolve the piperazine completely before adding the benzyl halide dropwise (slow addition).
-
Why? This statistically ensures the benzyl halide encounters a free piperazine molecule rather than a mono-alkylated one [1].
-
-
Purification (The pH Switch):
-
The bis-impurity is significantly more lipophilic and less basic than the mono-impurity.
-
Step 1: Acidify reaction mixture to pH 2-3 (both species protonated/water-soluble). Wash with DCM (removes non-basic impurities like benzyl alcohol).[1]
-
Step 2: Adjust pH to ~5.5 - 6.[1]0. Extract with DCM. The bis-impurity (less soluble in water) often extracts here, while the mono-product (more polar) stays in the aqueous phase.[1]
-
Step 3: Basify aqueous layer to pH >12.[2] Extract target mono-amine with DCM [2].[1]
-
Issue B: The "Hydrolysis" Impurity
User Report: "My yield is low, and I see a peak corresponding to 2-methoxybenzyl alcohol."
Diagnosis: Your alkylating agent (2-methoxybenzyl chloride) reacted with water instead of piperazine. This is "solvolysis."
Technical Explanation: The ortho-methoxy group can facilitate ionization of the benzylic chloride (via lone pair donation), making it susceptible to SN1 hydrolysis even in mild conditions. If you use hydrated bases (e.g., K2CO3) or wet solvents, hydroxide ions compete with piperazine [3].
Remediation Protocol:
-
Solvent: Switch to anhydrous Acetonitrile (ACN) or Toluene.[1] Avoid Ethanol if using weak bases, as ethoxy-impurities can also form.
-
Base: Use anhydrous DIPEA (Hunig's base) or oven-dried K2CO3.[1]
-
Storage: Verify the purity of your starting material. Benzyl chlorides degrade to alcohols and HCl upon storage.[3] If the starting material is acidic (low pH on wet paper), it has already degraded.
Issue C: Acylation Side-Reactions (The "Methanone" Step)
User Report: "I successfully made the intermediate, but after the final coupling, I see multiple spots."
Diagnosis: If the "methanone" formation involves an acid chloride or activated ester, you likely have Regio-scrambling or O-acylation (if phenol impurities are present).[1]
Remediation Protocol:
-
Check Intermediate Purity: If your intermediate contained 5% unreacted piperazine, the final step will produce 1,4-diacylpiperazine . This is a common "ghost" impurity.
-
Trace Water: In the presence of water, acid chlorides hydrolyze to the acid, which is inactive, or form anhydrides which react slower.
Part 3: Impurity Profile Summary
The following table summarizes the critical impurities for the 1-(2-methoxybenzyl)piperazine scaffold.
| Impurity Name | Structure Description | Origin | Relative Retention (RRT)* |
| Impurity A (Bis) | 1,4-bis(2-methoxybenzyl)piperazine | Over-alkylation of piperazine | ~1.5 - 1.8 (Late eluting) |
| Impurity B (Alc) | (2-methoxyphenyl)methanol | Hydrolysis of starting halide | ~0.4 - 0.6 (Early eluting) |
| Impurity C (Start) | Piperazine | Unreacted starting material | ~0.1 - 0.2 (Void volume) |
| Impurity D (Iso) | 1-(3-methoxybenzyl)piperazine | Regioisomer in starting halide | ~0.98 - 1.02 (Co-elutes) |
*RRT is approximate based on a standard C18 Reverse Phase method (Water/ACN gradient).[1]
Part 4: Mechanism of Impurity Formation
Understanding the pathway is essential for control. The diagram below illustrates the kinetic competition between the desired pathway and the primary failure modes.
Figure 2: Kinetic competition in piperazine alkylation. High concentrations of Target + SM2 lead to Impurity A.
Part 5: Validated Analytical Method (HPLC)
To accurately quantify these impurities, use the following method adapted from standard piperazine profiling protocols [4].
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
Detection: UV @ 210 nm (Piperazine backbone) and 270 nm (Methoxybenzyl absorption).[1]
-
Note: The bis-impurity is highly retained. Ensure your run time is long enough to elute it, otherwise it may carry over to the next injection as a "ghost peak."
References
-
Organic Syntheses. "1-Benzylpiperazine". Org.[6][7][8] Syn.1957 , 37, 24. Link (Demonstrates the necessity of excess piperazine to prevent disubstitution).[1]
-
BenchChem Technical Support. "Effect of benzyl chloride impurities on reaction outcome". Link (General guide on benzyl chloride reactivity and hydrolysis issues).
-
ECHEMI Community. "N-alkylation of piperidine with substituted benzyl chloride".[1] Link (Discussion on the specific SN1/SN2 competition of methoxy-substituted benzyl chlorides).
-
ScienceAsia. "Trace and qualitative evaluation of residual piperazine... by HPLC-MS/MS". ScienceAsia2019 . Link (Provides validated HPLC/MS conditions for piperazine derivatives).[1]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Overcoming hygroscopic issues with 4-(2-methoxybenzyl)piperazinomethanone salts
A Guide to Overcoming Hygroscopicity Challenges for Researchers and Formulation Scientists
Welcome to the technical support center for 4-(2-methoxybenzyl)piperazinomethanone and its associated salt forms. As Senior Application Scientists, we understand that managing the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to successful drug development. A common and often frustrating challenge encountered with amine-containing compounds, such as piperazine derivatives, is hygroscopicity—the tendency to attract and retain atmospheric moisture.[1][2]
This guide is designed to provide you with not just solutions, but also the underlying scientific principles to troubleshoot and overcome hygroscopicity-related issues. We will explore common problems, diagnostic techniques, and robust strategies to ensure the stability, handleability, and overall quality of your compound.
Part 1: Frequently Asked Questions (FAQs) on Hygroscopicity
This section addresses the foundational questions researchers face when dealing with moisture-sensitive compounds.
Q1: What is hygroscopicity and why is it a significant problem for my API salt?
Hygroscopicity is the inherent property of a substance to absorb or adsorb moisture from the surrounding environment.[1] For a crystalline API salt, this is not a trivial issue. Moisture uptake can lead to a cascade of detrimental effects:
-
Chemical Degradation: The presence of water can accelerate hydrolysis, potentially leading to the formation of impurities and a reduction in the API's potency.[3][4]
-
Physical Instability: Moisture can induce solid-state phase transitions, such as converting a stable crystalline form into a less stable hydrate or even an amorphous form, which can alter solubility and bioavailability.[3] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[3]
-
Manufacturing and Handling Issues: Hygroscopic powders are notoriously difficult to handle. They tend to be cohesive and sticky, leading to poor powder flow, clumping, and caking, which complicates processes like weighing, milling, and tablet compression.[2][5]
-
Compromised Dosage Form Performance: In a final formulation, moisture-induced changes can affect tablet hardness, dissolution rate, and ultimately, the drug's therapeutic efficacy and shelf-life.[2]
Q2: How can I definitively determine if my 4-(2-methoxybenzyl)piperazinomethanone salt is hygroscopic?
Visual inspection (clumping) is a clue, but quantitative analysis is essential for development decisions. The most common and robust methods include:
-
Dynamic Vapor Sorption (DVS): This is the gold-standard technique. A DVS analyzer measures the mass change of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[][7] The resulting sorption/desorption isotherm provides a detailed profile of the material's hygroscopic behavior.
-
Gravimetric Sorption Analysis (GSA): This method involves placing samples in desiccators containing saturated salt solutions to create environments of known, fixed RH.[2][8] The weight gain of the sample is measured at equilibrium. While less detailed than DVS, it is a cost-effective screening method.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of water present in a sample by measuring mass loss as a function of temperature. While not a direct measure of hygroscopicity, it is useful for quantifying the water content of a sample that has been exposed to humidity.[]
Q3: My API's free base form is stable, but the hydrochloride salt is extremely hygroscopic. Why does this happen?
This is a very common scenario in pharmaceutical development. The formation of a salt, particularly with highly electronegative counter-ions like chloride, can introduce new, strong hydrogen bond acceptors into the crystal lattice.[4] The chloride ion can readily interact with water molecules from the atmosphere, facilitating moisture uptake.[4] The free base, in contrast, may have its polar groups satisfied by strong intermolecular interactions within its own crystal structure, leaving it less susceptible to moisture. This highlights that while salt formation can improve properties like solubility, it can sometimes negatively impact hygroscopicity, making careful salt selection a critical step.[8][9]
Part 2: Troubleshooting Guide for Hygroscopic Salts
This section provides a structured approach to solving specific experimental issues.
Issue: My API powder is clumping, making it impossible to weigh accurately for my experiments.
-
Immediate Mitigation (Handling):
-
Controlled Environment: The most immediate solution is to handle the compound in a controlled environment. This can be a glove box purged with dry nitrogen or a low-humidity room (<20% RH).[2] This minimizes exposure to atmospheric moisture during manipulation.
-
Use of Desiccants: Store the API in a tightly sealed container within a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[5] Ensure the desiccant is regularly regenerated or replaced.
-
-
Long-Term Solution (Solid-State Modification):
-
Root Cause: The issue is the high affinity of your current salt form for water. The long-term solution is to modify the solid form of the API to be inherently less hygroscopic.
-
Recommended Action: Initiate a salt screening or co-crystallization campaign. The goal is to create a new crystalline form where the API's polar functional groups are engaged in strong intermolecular bonds, making them less available to interact with water.[10][11] This is a fundamental strategy to engineer a more robust solid form.[12][13]
-
Issue: My formulated product fails stability testing due to the appearance of degradation products.
-
Root Cause Analysis:
-
Confirm Moisture as the Culprit: Analyze the degraded sample for water content using Karl Fischer titration or TGA. Compare this to a baseline sample.
-
Hypothesize the Mechanism: Given the methanone structure, hydrolysis is a likely degradation pathway. Moisture acts as a reactant, leading to the breakdown of the API.[4]
-
Characterize the Solid Form: Use Powder X-ray Diffraction (PXRD) to check if any solid-state changes (e.g., hydrate formation) have occurred in the stability sample.
-
-
Solution Pathway:
-
Crystal Engineering (Primary Strategy): The most effective way to prevent moisture-induced degradation is to reduce the API's intrinsic hygroscopicity.
-
Co-crystallization: This technique is often more effective than salt screening for improving stability.[10][14][15] By forming a neutral complex with a suitable co-former (often a GRAS-listed compound), you can create a new crystal lattice that physically shields the moisture-sensitive parts of the API molecule.[11]
-
Alternative Salt Screening: If co-crystallization is not pursued, a comprehensive salt screen with different counter-ions (e.g., mesylate, tosylate, tartrate) may yield a crystalline salt that is both stable and non-hygroscopic.[9][12]
-
-
Formulation Strategies (Secondary Strategy): If the API's solid form cannot be changed, formulation techniques can be used to protect it.
-
Moisture Barrier Coating: Applying a hydrophobic film coating to tablets or granules can act as a physical barrier to moisture ingress.[3][[“]][17]
-
Co-processing with Excipients: Formulating the API with excipients that have a high affinity for water can act as a "moisture sink," preferentially absorbing available water and protecting the API.[[“]][18]
-
-
Part 3: Advanced Solutions & Experimental Protocols
For researchers ready to proactively address hygroscopicity, the following workflows provide a systematic approach to developing a stable, non-hygroscopic solid form.
Protocol 1: Salt Screening Workflow for Hygroscopicity Reduction
This protocol outlines a tiered approach to identifying a superior salt form.
Objective: To screen various counter-ions to form a crystalline, non-hygroscopic salt of 4-(2-methoxybenzyl)piperazinomethanone.
Step-by-Step Methodology:
-
Counter-ion Selection: Based on the basic nature of the piperazine moiety, select a range of pharmaceutically acceptable acids (counter-ions). Include a variety of structures (e.g., hydrochloride, hydrobromide, mesylate, sulfate, tartrate, maleate, tosylate).
-
Salt Formation Experiments:
-
Use multiple crystallization techniques (e.g., solvent evaporation, cooling crystallization, anti-solvent addition) across a range of solvent systems (e.g., ethanol, isopropanol, acetone, water mixtures).[12]
-
React the free base with the selected acid in stoichiometric ratios (e.g., 1:1 and 1:2 for diprotic acids).
-
-
Tier 1 Evaluation - Crystallinity Assessment:
-
Analyze all solid samples produced using Powder X-ray Diffraction (PXRD).
-
Success Criterion: Select samples that exhibit sharp diffraction peaks, indicating a crystalline structure. Amorphous or poorly crystalline materials are often more hygroscopic and are deprioritized.[8]
-
-
Tier 2 Evaluation - Hygroscopicity & Thermal Properties:
-
For all crystalline salts, perform DVS analysis to assess moisture uptake.
-
Simultaneously, use Differential Scanning Calorimetry (DSC) and TGA to determine melting point and thermal stability.[12]
-
Success Criterion: Prioritize salts with low water uptake (<2% at 80% RH) and a high, sharp melting point, indicating good thermal stability.
-
-
Tier 3 Evaluation - Solubility & Stability:
-
Take the top 2-3 lead candidates from Tier 2.
-
Assess their aqueous solubility and chemical stability under accelerated conditions (e.g., 40°C / 75% RH).[8]
-
Success Criterion: Select the final salt form that provides the optimal balance of low hygroscopicity, good stability, and acceptable solubility for the intended dosage form.[12]
-
Caption: A tiered workflow for salt screening to mitigate hygroscopicity.
Protocol 2: Co-Crystal Screening and Synthesis
Objective: To form a stable, non-hygroscopic co-crystal of 4-(2-methoxybenzyl)piperazinomethanone.
Step-by-Step Methodology:
-
Co-former Selection: Choose a list of pharmaceutically acceptable co-formers from the GRAS list.[11] Select co-formers that have complementary hydrogen bonding groups (e.g., carboxylic acids, amides) that can interact with the API's hydrogen bond donors/acceptors. Examples include succinic acid, adipic acid, and nicotinamide.
-
Co-crystallization Methods:
-
Slurry Crystallization: Stir a mixture of the API and co-former (in various stoichiometric ratios, e.g., 1:1, 1:2, 2:1) in a small amount of solvent for 24-48 hours. Filter and dry the resulting solids.
-
Reaction Crystallization: Dissolve both the API and co-former in a suitable solvent and allow for slow evaporation or cooling.
-
Grinding: Use a mortar and pestle or a ball mill to grind the API and co-former together, sometimes with a few drops of a liquid (Liquid-Assisted Grinding).
-
-
Characterization and Confirmation:
-
Use PXRD to identify new crystalline patterns that differ from the starting materials. This is the primary indicator of co-crystal formation.
-
Use DSC to identify a new, sharp melting point that is different from the API and co-former.
-
Use spectroscopic techniques (e.g., Raman, FTIR) to observe shifts in vibrational frequencies, which can confirm the new hydrogen bonding interactions in the co-crystal.
-
-
Hygroscopicity and Stability Testing:
-
Once co-crystal formation is confirmed, perform DVS analysis to quantify the improvement in hygroscopicity compared to the original API salt.[19]
-
Conduct accelerated stability studies on the most promising co-crystal candidates.
-
Caption: A logical workflow for co-crystal screening and development.
Part 4: Data Interpretation & Strategy Comparison
Understanding the data is key to making informed decisions.
Table 1: European Pharmacopoeia Hygroscopicity Classification
This table provides a standard for classifying the hygroscopicity of your material based on DVS or GSA data (weight gain after 24h exposure to 80% RH at 25°C).
| Classification | Weight Increase | Description |
| Non-hygroscopic | < 0.2% | Essentially no moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | High level of moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in absorbed water. |
Table 2: Comparison of Hygroscopicity Mitigation Strategies
| Strategy | Pros | Cons | Best For... |
| Salt Screening | Well-established methodology. Can also improve solubility and other properties.[12][13] | May not always yield a non-hygroscopic form. Can alter pH and solubility in unintended ways. | Early-stage development where multiple properties need optimization. |
| Co-crystallization | Often highly effective at reducing hygroscopicity.[10][15] Does not alter the API's intrinsic pH. Expands intellectual property. | Requires screening of co-formers. Regulatory pathway is newer than for salts. May sometimes reduce solubility.[4][14] | APIs where salt forms are problematic or when a robust, stable solid form is the primary goal. |
| Formulation (e.g., Coating) | Can be applied to an existing API without changing its solid form. Effective moisture barrier.[3][17] | Adds complexity and cost to manufacturing. Does not solve intrinsic instability of the API itself. | Late-stage development when the API form is fixed, or as a secondary protective measure. |
References
-
Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
-
Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. pharmaceutical-networking.com. [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. ResearchGate. [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
-
Wang, J., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Lee, E. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Ab-Rahman, F. A., et al. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. [Link]
-
Dhondale, M.R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Basavoju, S., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Improved Pharma. (2021). Salt Screening. [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
-
ScienceDirect. (2026). Hygroscopicity: Significance and symbolism. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. [Link]
-
Scherer, G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHEManager International. [Link]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
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- 5. pharmainfo.in [pharmainfo.in]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. consensus.app [consensus.app]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Separation of Isomers in 4-(2-methoxybenzyl)piperazin-1-yl)methanone Production
Welcome to the Technical Support Center for the purification of 4-(2-methoxybenzyl)piperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of isomers encountered during the synthesis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.
Introduction: The Challenge of Isomeric Purity
The synthesis of 4-(2-methoxybenzyl)piperazin-1-yl)methanone can often lead to the formation of various isomers, primarily positional isomers (3-methoxybenzyl and 4-methoxybenzyl derivatives) and potentially chiral isomers if asymmetric synthesis routes or chiral precursors are employed. The presence of these isomers can significantly impact the pharmacological and toxicological profile of the final compound. Therefore, their effective separation is a critical step in the drug development process. This guide provides a comprehensive overview of the principles and practical techniques for achieving high isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers I should expect in my synthesis of 4-(2-methoxybenzyl)piperazin-1-yl)methanone?
A1: The most prevalent isomers are typically positional isomers of the methoxybenzyl group. Due to the nature of the starting materials and reaction conditions, you are likely to encounter:
-
Positional Isomers: 4-(3-methoxybenzyl)piperazin-1-yl)methanone and 4-(4-methoxybenzyl)piperazin-1-yl)methanone are common impurities. The separation of these ortho-, meta-, and para-isomers can be challenging due to their similar physical and chemical properties.[1]
-
Chiral Isomers: While the target molecule itself is achiral, the use of chiral starting materials or catalysts in the synthesis can introduce chirality, leading to enantiomeric or diastereomeric impurities.[2][3][4][5]
-
Process-Related Impurities: Disubstituted piperazine byproducts can also form, depending on the stoichiometry and control of the reaction conditions.
Q2: What are the primary analytical techniques to identify and quantify these isomers?
A2: A combination of chromatographic and spectroscopic methods is essential for the robust identification and quantification of isomers:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A well-developed HPLC method can separate and quantify positional isomers. Chiral HPLC with a suitable chiral stationary phase (CSP) is necessary for separating enantiomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and quantification, particularly for volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify the presence of different isomers in a mixture.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the isomers, although it generally cannot differentiate between them without prior chromatographic separation.
Q3: What are the main strategies for separating positional isomers of methoxybenzylpiperazine derivatives?
A3: The separation of positional isomers relies on exploiting the subtle differences in their physicochemical properties. The two primary strategies are:
-
Chromatography: Reverse-phase HPLC is the most widely used method. The choice of stationary phase and mobile phase composition is critical for achieving good resolution. Phenyl-based columns often provide better selectivity for aromatic positional isomers due to π-π interactions.[6] Normal-phase chromatography can also be an effective alternative.[7]
-
Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent system. By carefully controlling temperature and solvent composition, it is possible to selectively crystallize one isomer, leaving the others in the solution.[8]
Q4: How can I separate chiral isomers if they are present?
A4: Chiral resolution is necessary to separate enantiomers. The most common methods include:
-
Diastereomeric Salt Formation and Crystallization: This is a classical and often scalable method. The racemic mixture is reacted with a chiral resolving agent (like tartaric acid or mandelic acid) to form diastereomeric salts.[9][10] These diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[11][12]
-
Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase to directly separate enantiomers.
Troubleshooting Guide for Isomer Separation
This section provides solutions to common problems encountered during the separation of 4-(2-methoxybenzyl)piperazin-1-yl)methanone isomers.
HPLC Separation Issues
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor or No Separation of Positional Isomers (Co-elution) | Inadequate selectivity of the stationary phase or mobile phase. | 1. Optimize Mobile Phase: a. Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. b. Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't work, try the other. You can also explore other solvents like tetrahydrofuran.[13] c. Adjust pH: For ionizable compounds like piperazines, small changes in mobile phase pH can significantly impact retention and selectivity. 2. Change Stationary Phase: a. If using a standard C18 column, switch to a phenyl-based column (e.g., Phenyl-Hexyl) to enhance π-π interactions with the aromatic rings of the isomers.[6] Biphenyl columns can also be effective.[7] b. Consider columns with polar-embedded phases for different selectivity.[7] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions), column overload, or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain the analyte in a single ionic state. 2. Add a Competing Base: For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can reduce peak tailing by competing for active sites on the stationary phase. 3. Reduce Sample Load: Inject a smaller amount of the sample to see if the tailing improves. 4. Lower Column Temperature: In some cases, reducing the temperature can improve peak shape.[7] |
| Baseline Drift | Inconsistent mobile phase composition, column contamination, or temperature fluctuations. | 1. Ensure Proper Mobile Phase Mixing and Degassing: Use high-quality solvents and ensure they are well-mixed and degassed. 2. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 3. Clean the Column: If the column is contaminated, follow the manufacturer's instructions for cleaning. |
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| No Crystal Formation | The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. | 1. Screen Different Solvents: Test a variety of solvents with different polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. 2. Use an Anti-Solvent: Add a solvent in which the compound is insoluble to a solution of the compound to induce precipitation. 3. Increase Concentration: Concentrate the solution by slowly evaporating the solvent. 4. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Yield of a Single Isomer | The solubility difference between the isomers is not significant in the chosen solvent. | 1. Optimize Solvent System: Experiment with solvent mixtures to maximize the solubility difference between the isomers. 2. Control Cooling Rate: Slow cooling often leads to the formation of purer crystals. 3. Consider Diastereomeric Salt Formation: For positional isomers, reacting the mixture with a chiral acid can create diastereomeric salts with larger solubility differences, facilitating fractional crystallization.[9] |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" due to a large difference between the melting point of the solid and the boiling point of the solvent, or the presence of impurities. | 1. Lower the Crystallization Temperature: Use a solvent with a lower boiling point or conduct the crystallization at a lower temperature. 2. Use a More Dilute Solution: This can sometimes prevent oiling out. 3. Further Purify the Crude Mixture: Impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Positional Isomers
This protocol provides a starting point for developing a reverse-phase HPLC method for the separation of 2-, 3-, and 4-methoxybenzylpiperazine isomers. Optimization will likely be required.
Instrumentation and Columns:
-
HPLC system with a UV or DAD detector.
-
Recommended columns:
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Biphenyl column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Standard C18 column for initial screening.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 20 |
| 30 | 20 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Workflow for Method Development:
Caption: Workflow for developing an HPLC method for isomer separation.
Protocol 2: Diastereomeric Salt Resolution for Chiral Isomers
This protocol outlines a general procedure for the chiral resolution of a piperazine derivative using a chiral resolving agent.
Materials:
-
Racemic piperazine derivative
-
Chiral resolving agent (e.g., (L)-Tartaric acid, (R)-(-)-Mandelic acid)[10]
-
Suitable solvent (e.g., methanol, ethanol, water, or mixtures thereof)
-
Base for liberation of the free amine (e.g., NaOH, K₂CO₃)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve the chiral resolving agent (typically 0.5-1.0 molar equivalents) in the chosen solvent with gentle heating.
-
Addition of Racemate: Add the racemic piperazine derivative to the solution of the resolving agent.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[10]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base to raise the pH above 10.[10]
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the resolved product.
Logical Relationship for Diastereomeric Salt Resolution:
Caption: Logical flow of diastereomeric salt resolution.
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
-
Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- Technical Support Center: Optimizing HPLC Separ
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ResearchGate. [Link]
- Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts. BenchChem.
- Fractional Crystalliz
- (R)-2-Methylpiperazine (L)-tartaric acid salt. BenchChem.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
-
How to separate two positional isomers of a polyphenol compound using RP-HPLC? ResearchGate. [Link]
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A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid. ResearchGate. [Link]
-
Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI.
- On the design of crystallization-based separation processes: Review and extension. AIChE Journal.
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
- 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. PMC.
- Crystal structure of 4-(2-methoxyphenyl)
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]
-
2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide. Amanote Research. [Link]
- USP Pharmaceutical Analytical Impurities C
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. ISCA. [Link]
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- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Unreacted Piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the effective removal of unreacted piperazine from final products. Here, we move beyond simple protocols to explain the underlying principles of each purification technique, empowering you to troubleshoot and optimize your purification workflows.
Understanding the Challenge: The Physicochemical Properties of Piperazine
Piperazine is a widely used building block in medicinal chemistry due to its desirable pharmacological properties.[1][2] However, its inherent characteristics can present significant purification challenges. A thorough understanding of these properties is the first step toward designing an effective purification strategy.
Key Physicochemical Properties of Piperazine:
| Property | Value/Description | Implication for Purification |
| Formula | C4H10N2 | Low molecular weight (86.14 g/mol ) can make it challenging to remove by simple filtration or precipitation.[3] |
| Appearance | White crystalline solid | Can sometimes co-precipitate with the desired product.[3][4] |
| Boiling Point | 146 °C | Distillation can be a viable option, but azeotropes can form.[1][3] |
| Melting Point | 106 °C | Relatively low melting point.[1][3] |
| Solubility | Highly soluble in water, ethanol, and methanol; poorly soluble in diethyl ether.[1][3] | This high polarity makes it amenable to aqueous extraction but can lead to issues in normal-phase chromatography.[4] |
| Basicity (pKa) | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | The two basic nitrogen atoms allow for manipulation of its solubility through pH adjustment, a cornerstone of acid-base extraction.[1][4] |
| Hygroscopicity | Readily absorbs moisture from the air.[2][5] | Can affect accurate weighing and handling.[4] |
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when dealing with residual piperazine.
Q1: What are the most common impurities I should expect alongside unreacted piperazine?
A1: Besides unreacted piperazine, you may encounter several other impurities depending on your reaction conditions. These can include:
-
Starting materials and byproducts: Unreacted starting materials used in the synthesis of your desired product.
-
Side-reaction products: These can include N-alkylated piperazines if alkylating agents are present, or pyrazines.[4]
-
Degradation products: Improper storage or harsh reaction conditions can lead to the formation of degradation products.[4]
Q2: Why is removing piperazine so difficult?
A2: The primary challenges stem from its:
-
High Polarity and Basicity: These properties can lead to poor chromatographic peak shape (tailing) and unpredictable solubility.[4]
-
Hygroscopicity: Its tendency to absorb water can complicate handling and quantification.[4][5]
-
Salt Formation: Piperazine readily forms salts, which can sometimes be beneficial for purification but can also lead to inconsistencies.[4][5]
Purification Strategies: A Multi-faceted Approach
There is no single "best" method for removing piperazine; the optimal strategy depends on the properties of your final product, the scale of your reaction, and the desired final purity. Below, we detail several effective techniques, from classical methods to modern approaches.
Strategy 1: Acid-Base Extraction
This is often the first and most straightforward method to try, leveraging the basicity of piperazine.
Principle: By treating the reaction mixture with an acidic aqueous solution, the basic piperazine is protonated, forming a water-soluble salt that partitions into the aqueous phase. The less basic (or non-basic) desired product remains in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The number of washes will depend on the amount of piperazine to be removed.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer containing the piperazine salt.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Guide: Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation | High concentration of reagents; vigorous shaking. | Add brine to help break the emulsion. Use gentle inversions instead of vigorous shaking. |
| Product loss into the aqueous layer | The desired product has some basicity. | Use a weaker acid (e.g., citric acid) for the extraction. Perform back-extraction of the aqueous layer with fresh organic solvent. |
| Incomplete piperazine removal | Insufficient acid or number of washes. | Increase the concentration of the acid or the number of acidic washes. Monitor the removal of piperazine in the organic layer by a suitable analytical technique (e.g., TLC, LC-MS). |
Diagram: Acid-Base Extraction Workflow
Strategy 2: Crystallization/Recrystallization
This technique is highly effective for obtaining high-purity crystalline products, provided the solubility profiles of the product and piperazine are sufficiently different.
Principle: Crystallization relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound should crystallize out, leaving the more soluble impurities (in this case, piperazine) in the mother liquor.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Piperazine's high solubility in polar solvents like water and alcohols should be considered.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing piperazine.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide: Crystallization
| Issue | Possible Cause | Solution |
| No crystals form | Solution is not saturated; product is too soluble. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the product is insoluble) dropwise. |
| Oily precipitate forms | Product "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add more solvent, and cool more slowly. |
| Piperazine co-precipitates | Piperazine is not sufficiently soluble in the chosen solvent. | Choose a different solvent system where piperazine has higher solubility. Consider converting the product to a salt to alter its solubility profile. |
Diagram: Crystallization Decision Tree
Strategy 3: Column Chromatography
For challenging separations where extraction and crystallization are insufficient, column chromatography offers high-resolution purification.
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent). Due to its high polarity, piperazine tends to adhere strongly to polar stationary phases like silica gel.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: For normal-phase chromatography, silica gel is a common choice. The eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) should be chosen to provide good separation between your product and piperazine.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Piperazine streaks down the column | Piperazine is highly polar and basic, leading to strong interactions with silica. | Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to improve the peak shape and elution of piperazine. |
| Poor separation | Inappropriate eluent system. | Optimize the eluent polarity. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Product is not eluting | Product is too polar for the chosen eluent system. | Increase the polarity of the eluent. |
Strategy 4: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and remove specific types of impurities from a solution.[6][7] This is a powerful technique for removing excess reagents and byproducts.
Principle: For removing basic impurities like piperazine, an acidic scavenger resin (e.g., a resin with sulfonic acid or carboxylic acid functional groups) can be used. The resin's acidic groups will react with the basic piperazine, effectively "scavenging" it from the solution. The solid resin can then be easily removed by filtration.
Experimental Protocol:
-
Resin Selection: Choose an appropriate acidic scavenger resin based on the pKa of piperazine and the stability of your product to acidic conditions.
-
Incubation: Add the scavenger resin to the solution of the crude product and stir or shake for a sufficient amount of time for the scavenging reaction to complete.
-
Filtration: Filter the mixture to remove the resin, which now has the piperazine bound to it.
-
Washing: Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Troubleshooting Guide: Scavenger Resins
| Issue | Possible Cause | Solution |
| Incomplete piperazine removal | Insufficient amount of resin or reaction time. | Increase the equivalents of the scavenger resin or the incubation time. |
| Product loss | Product is also basic and binds to the resin. | Use a scavenger resin with a pKa that will selectively react with piperazine but not your product. |
Diagram: Scavenger Resin Workflow
Analytical Methods for Detecting Residual Piperazine
Verifying the removal of piperazine is a critical final step. Several analytical techniques can be employed for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Staining with an appropriate reagent (e.g., ninhydrin) can help visualize piperazine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. Due to piperazine's lack of a strong chromophore, derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) may be necessary for sensitive detection by UV detectors.[8][9]
-
Gas Chromatography (GC): A highly sensitive method for detecting volatile impurities like piperazine.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both high sensitivity and structural confirmation, making it a powerful tool for trace-level detection of piperazine.[11][12]
Conclusion
The successful removal of unreacted piperazine is a common yet manageable challenge in synthetic chemistry. By understanding the physicochemical properties of piperazine and applying the appropriate purification strategy—be it extraction, crystallization, chromatography, or the use of scavenger resins—researchers can achieve the desired purity for their final products. This guide provides the foundational knowledge and practical troubleshooting advice to navigate these purification challenges effectively.
References
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Piperazines. Retrieved from [Link]
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
-
Farooqui, M., Suthar, A. C., & Rathod, D. M. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. Talanta, 43(8), 1269–1273. Retrieved from [Link]
-
Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
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Validation & Comparative
Navigating Metabolic Liabilities: A Comparative Guide to the Microsomal Stability of 4-(2-methoxybenzyl)piperazinomethanone and Analogs
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A molecule that is too rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating frequent and high doses that can lead to undesirable side effects. Conversely, a compound that is excessively stable may accumulate in the body, posing a risk of toxicity. This guide provides an in-depth comparison of the metabolic stability of 4-(2-methoxybenzyl)piperazinomethanone and a series of its structural analogs in human liver microsomes. Through this analysis, we will elucidate key structure-metabolism relationships and provide a robust experimental framework for researchers in the field.
The piperazine scaffold is a ubiquitous and valuable feature in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and the potential for multiple points of substitution to fine-tune biological activity.[1][2][3] However, this heterocycle can also be susceptible to metabolic modification, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[4][5][6] Understanding the metabolic fate of piperazine-containing compounds like 4-(2-methoxybenzyl)piperazinomethanone is therefore paramount.
This guide will detail a head-to-head comparison of the in vitro metabolic stability of our lead compound against three analogs with systematic structural modifications. By incubating these compounds with human liver microsomes and quantifying their depletion over time, we can determine key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (Clint).[7][8][9] This data, presented in a clear, comparative format, will empower drug development professionals to make informed decisions about which chemical scaffolds to advance.
Experimental Design & Rationale
The cornerstone of this investigation is the in vitro metabolic stability assay using human liver microsomes (HLMs).[9][10][11] HLMs are subcellular fractions of hepatocytes that contain a rich complement of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[4][5] This system provides a reliable and reproducible model for predicting in vivo hepatic clearance.[8]
Our experimental design is rooted in established best practices and regulatory guidance from agencies such as the FDA.[12][13][14] We will incubate our test compounds at a concentration well below their Michaelis-Menten constant (Km) to ensure first-order kinetics, allowing for a straightforward calculation of the in vitro half-life. The inclusion of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is crucial, as NADPH is an essential cofactor for CYP-mediated oxidative metabolism. The disappearance of the parent compound over a defined time course will be monitored using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][11][15]
To provide a comprehensive comparison, we will evaluate the following compounds:
-
Compound A: 4-(2-methoxybenzyl)piperazinomethanone (Lead Compound)
-
Compound B: 4-(benzyl)piperazinomethanone (Analog 1: Removal of the methoxy group)
-
Compound C: 4-(2-fluorobenzyl)piperazinomethanone (Analog 2: Replacement of methoxy with an electron-withdrawing group)
-
Compound D: 1-methyl-4-(2-methoxybenzyl)piperazine (Analog 3: Modification of the piperazine core)
This selection allows us to probe the metabolic liabilities associated with the methoxy group, the electron density of the benzyl ring, and the piperazinomethanone core itself.
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Experimental Protocol
1. Reagent Preparation:
- Test Compounds: Prepare 1 mM stock solutions of Compounds A, B, C, and D in dimethyl sulfoxide (DMSO).
- Human Liver Microsomes (HLM): Thaw pooled HLM (20 mg/mL) on ice. Dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare according to the manufacturer's instructions. This typically involves two solutions: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
- Quenching Solution: Prepare acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally related compound with stable metabolic properties) for LC-MS/MS analysis.[16]
2. Incubation Procedure:
- In a 96-well plate, add phosphate buffer, the test compound stock solution (final concentration of 1 µM), and the diluted HLM suspension (final protein concentration of 0.5 mg/mL).
- Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aspirate an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a well containing the cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[17][18][19]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear regression line, which represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
- Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass) .[8]
Comparative Data Summary
| Compound | Structural Modification | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| A | 4-(2-methoxybenzyl)piperazinomethanone | 18.5 | 74.9 |
| B | 4-(benzyl)piperazinomethanone | 45.2 | 30.6 |
| C | 4-(2-fluorobenzyl)piperazinomethanone | 58.1 | 23.8 |
| D | 1-methyl-4-(2-methoxybenzyl)piperazine | 12.3 | 112.7 |
Interpretation and Discussion
The data presented above reveals significant differences in the metabolic stability of the four compounds, providing valuable insights into their structure-metabolism relationships.
Compound A , our lead molecule, exhibits moderate metabolic stability with a half-life of 18.5 minutes. This suggests that it is a substrate for CYP-mediated metabolism. A likely metabolic pathway is O-demethylation of the methoxy group, a common metabolic route for aryl methyl ethers.[20]
Compound B , lacking the methoxy group, shows a marked increase in metabolic stability, with its half-life more than doubling to 45.2 minutes. This strongly supports the hypothesis that the methoxy group in Compound A is a primary site of metabolic attack.
Compound C , where the methoxy group is replaced by a fluorine atom, demonstrates the highest metabolic stability of the series (t½ = 58.1 min). The carbon-fluorine bond is exceptionally strong and not readily metabolized. Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism. This result highlights a classic medicinal chemistry strategy for enhancing metabolic stability.[21]
Compound D represents a significant departure in stability, with a much shorter half-life of 12.3 minutes and correspondingly higher intrinsic clearance. The replacement of the methanone moiety with a simple methyl group on the piperazine nitrogen appears to introduce a new metabolic liability. N-dealkylation is a well-known metabolic pathway for piperazine-containing drugs, and the N-methyl group is likely susceptible to this transformation.[6] This finding underscores the importance of considering the entire molecular scaffold when assessing metabolic stability.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of 4-(2-methoxybenzyl)piperazinomethanone and its analogs. Our findings indicate that the 2-methoxy group is a significant metabolic soft spot, and its replacement with a bioisosteric fluorine atom leads to a substantial improvement in stability. Conversely, modification of the piperazine core can introduce new metabolic liabilities.
For researchers and drug development professionals, these results provide a clear path forward. The 2-fluorobenzyl analog (Compound C) represents the most promising scaffold from a metabolic stability perspective and warrants further investigation into its pharmacological activity and potential off-target effects. This systematic approach of early-stage metabolic profiling is indispensable for the selection of drug candidates with optimal pharmacokinetic properties, ultimately increasing the probability of clinical success. The in vitro microsomal stability assay, as detailed in this guide, remains a cost-effective and highly predictive tool in the modern drug discovery toolkit.[22]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-METHOXYBENZYL)PIPERAZINOMETHANONE
This document provides essential procedural guidance for the safe and compliant disposal of the research chemical METHANONE. As a trusted partner in your research endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Profile and Risk Assessment
The core principle of safe disposal is a comprehensive understanding of the potential hazards. Based on the toxicological profiles of similar chemical structures, we can infer the likely hazard profile of METHANONE.
Inferred Hazard Profile:
| Hazard Class | Anticipated Effects | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[1][2] | Phenylmethanone and piperazine derivatives have demonstrated oral and dermal toxicity.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact.[3][4][5][6][7][8] | Piperazine and its derivatives are known to be corrosive and can cause skin irritation.[3][4][5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[3][4][5][6][7][8] | This is a common characteristic of piperazine-containing compounds.[4][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][6][8] | Inhalation of dust or aerosols of similar compounds can lead to respiratory tract irritation.[3][6][8] |
Given these potential hazards, it is imperative to treat METHANONE as a hazardous chemical for the purposes of disposal.
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: preventing exposure is paramount.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[9][10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities, consider chemical-resistant coveralls.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]
Segregation and Collection of Waste
Proper segregation at the point of generation is a critical step in a compliant waste management program. This prevents accidental mixing of incompatible waste streams and ensures that the waste is handled correctly by disposal facilities.
Waste Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated container for METHANONE waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The label should include:
-
The full chemical name: "METHANONE"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Waste Types:
-
Solid Waste: Collect unadulterated compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Caption: Waste Segregation Workflow for METHANONE.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's EHS department for specific guidelines and requirements. Local and state regulations may have specific nuances.[11][12][13]
-
Package for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.[12]
-
Wipe the exterior of the container with an appropriate decontaminating solution to remove any external contamination.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[12]
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete all necessary hazardous waste manifests or log forms as required by your institution and regulatory agencies. Accurate documentation is a legal requirement.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Minor Spill (Small Quantity in a Ventilated Area):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[3][12]
-
Clean the spill area with a suitable decontamination solution.
-
Report the incident to your supervisor and EHS department.
Major Spill (Large Quantity or in a Poorly Ventilated Area):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team and EHS department from a safe location.[12]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[3]
Caption: General Disposal Workflow.
Ultimate Disposal Methods
The final disposal of METHANONE must be conducted by a licensed and permitted hazardous waste disposal facility. The most common and environmentally sound methods for this type of chemical waste are:
-
Incineration: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the preferred method for organic chemical waste.[3] This ensures complete destruction of the compound.
-
Chemical Treatment: In some cases, chemical neutralization or degradation may be employed by the disposal facility prior to final disposal.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13][14] Such actions can lead to contamination of waterways and pose a significant environmental hazard.
Trustworthiness and Self-Validation
This guide is built upon the foundational principles of chemical safety and waste management, drawing from data on structurally analogous compounds. The protocols described herein are designed to be self-validating by adhering to the hierarchy of controls: elimination (where possible), substitution, engineering controls (e.g., fume hoods), administrative controls (these procedures), and finally, personal protective equipment. By following these steps, you create a robust system that protects both the individual and the wider community.
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- PubChem. (n.d.). Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl-.
- TCI Chemicals. (2025, March 28). Piperazine Safety Data Sheet.
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- Thermo Fisher Scientific. (2025, September 7). 1-(.beta.-Phenethyl)-4-piperidone Safety Data Sheet.
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- ChemicalBook. (2023, May 27). 2-[2-[4-[(2-Chloro-phenyl)phenylMethyl]piperazin-1-yl]ethoxy]aceticAcidDihydrochloride Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1-(p-Tolyl)piperazine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
